DP-15
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H44ClN9O5S |
|---|---|
Molekulargewicht |
822.4 g/mol |
IUPAC-Name |
5-[4-[[4-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperazin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H44ClN9O5S/c1-23-24(2)58-42-36(23)37(27-4-6-28(43)7-5-27)44-32(38-47-46-25(3)51(38)42)21-35(54)50-18-16-48(17-19-50)22-26-12-14-49(15-13-26)29-8-9-30-31(20-29)41(57)52(40(30)56)33-10-11-34(53)45-39(33)55/h4-9,20,26,32-33H,10-19,21-22H2,1-3H3,(H,45,53,55)/t32-,33?/m0/s1 |
InChI-Schlüssel |
NQXAVWUIYCADSJ-JEFWXSHNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dolastatin 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 15, a natural depsipeptide, has attracted significant attention within the oncology research community due to its potent antimitotic and cytotoxic activities.[1][2] Originally isolated from the marine sea hare Dolabella auricularia, it is now understood that the true producer is likely a marine cyanobacterium on which the mollusk feeds.[1][3] This compound is a member of the dolastatin family, a class of powerful tubulin inhibitors.[1] Dolastatin 15 exerts its biological effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] Its profound cytotoxicity against a wide array of cancer cell lines has established it as a valuable lead compound in the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs).[4][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Dolastatin 15.
Synthesis of Dolastatin 15
The total synthesis of Dolastatin 15 is a complex undertaking that has been accomplished through various strategies. A notable and efficient method is a convergent synthesis approach.[1] This strategy involves the independent synthesis of key molecular fragments, which are then coupled together to form the final product.[1] The primary fragments consist of a peptide portion and a non-peptide pyrrolidone component.[1]
A generalized workflow for the convergent synthesis of Dolastatin 15 is as follows:
-
Solid-Phase Synthesis of the Peptide Fragment: The peptide portion is typically constructed using solid-phase peptide synthesis (SPPS).[1] This involves the sequential coupling of Fmoc-protected amino acids, including N-methylated amino acids, on a resin support.[1]
-
Synthesis of the Pyrrolidone Fragment: The unique N-acylpyrrolidone fragment is synthesized through a distinct multi-step organic chemistry route.[1]
-
Fragment Condensation: The purified peptide and pyrrolidone fragments are then joined together. This crucial step involves the formation of an amide bond between the two fragments, often facilitated by a potent coupling reagent.[1]
-
Purification: The final crude product is purified using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Dolastatin 15.[1]
Table 1: Key Parameters in the Convergent Synthesis of Dolastatin 15
| Step | Description | Key Reagents and Conditions |
| 1. Peptide Fragment Synthesis | Solid-phase synthesis of the peptide chain. | 2-chlorotrityl chloride resin, Fmoc-protected amino acids, DIEA, 20% piperidine in DMF, HATU/HBTU.[1] |
| 2. Pyrrolidone Fragment Synthesis | Multi-step organic synthesis of the non-peptide component. | Specific to the chosen synthetic route. |
| 3. Fragment Condensation | Coupling of the peptide and pyrrolidone fragments. | Coupling reagents such as CIP and HOAt in a suitable solvent.[1] |
| 4. Purification | Isolation and purification of the final compound. | Flash column chromatography or preparative HPLC.[1] |
Characterization of Dolastatin 15
The structural confirmation and purity assessment of synthesized Dolastatin 15 are conducted using a combination of spectroscopic and chromatographic methods.
Table 2: Physicochemical and Spectroscopic Data for Dolastatin 15
| Property | Value |
| Molecular Formula | C₄₅H₆₈N₆O₉ |
| Molecular Weight | 837.06 g/mol |
| High-Resolution Mass Spectrometry (HRESI/TOFMS) | m/z 837.5117 [M+H]⁺ (Calculated for C₄₅H₆₉N₆O₉: 837.5121)[3] |
| ¹H and ¹³C NMR | Spectral data are consistent with the proposed structure.[3] |
| Optical Rotation [α]²⁵D | -32.5 (c 0.08, MeOH)[3] |
Biological Activity and Mechanism of Action
Dolastatin 15 is a highly potent antimitotic agent that functions by disrupting microtubule dynamics.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization.[2] This interference with the formation of microtubules leads to a cascade of cellular events, culminating in apoptosis.
dot
Caption: Signaling pathway of Dolastatin 15-induced apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of Dolastatin 15 on a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Dolastatin 15 for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, Neutral Red, or XTT) and incubate according to the manufacturer's instructions.[6]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Tubulin Polymerization Assay
This assay measures the effect of Dolastatin 15 on the in vitro polymerization of tubulin.[1]
-
Preparation: Reconstitute purified tubulin in a general tubulin buffer.[1] Prepare various concentrations of Dolastatin 15.
-
Assay Setup: In a 96-well plate, add the tubulin solution and the different concentrations of Dolastatin 15.[1]
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to all wells.[1]
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.[1]
-
Analysis: Plot absorbance versus time to determine the rate and extent of polymerization. Calculate the IC₅₀ for the inhibition of tubulin polymerization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
DP-15: A Dual-Targeting Proteolysis Targeting Chimera (PROTAC) for Cancer Therapy
An In-depth Technical Guide on the Molecular Target Identification and Mechanism of Action of DP-15
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel heterobifunctional proteolysis targeting chimera (PROTAC) designed to induce the degradation of two critical cancer targets: G1 to S phase transition protein 1 (GSPT1) and Bromodomain-containing protein 4 (BRD4). By co-opting the cell's natural protein disposal system, this compound offers a promising therapeutic strategy for hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL). This document provides a comprehensive overview of the molecular targets of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its characterization.
Introduction to this compound and its Molecular Targets
This compound is a PROTAC that functions as a dual degrader of GSPT1 and BRD4.[1] PROTACs are innovative therapeutic modalities that eliminate target proteins rather than merely inhibiting them. This is achieved by linking a ligand for the target protein to a ligand for an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
GSPT1: A Key Regulator of Protein Translation
G1 to S phase transition protein 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex. It plays a vital role in the fidelity and efficiency of protein synthesis. In the context of cancer, particularly in malignancies like AML, cancer cells exhibit a high dependency on continuous protein synthesis for their rapid proliferation and survival. Upregulation of GSPT1 has been observed in various cancers, and its degradation has been shown to induce apoptosis and inhibit tumor growth.
BRD4: An Epigenetic Reader and Transcriptional Regulator
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It acts as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histones, a key mark of active chromatin. This binding facilitates the recruitment of transcriptional machinery to the promoters and enhancers of target genes, including critical oncogenes like MYC. Overexpression and aberrant activity of BRD4 are hallmarks of numerous cancers, making it a well-validated therapeutic target.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the bromodomains of BRD4 (derived from the BET inhibitor JQ1), a ligand that recruits the E3 ubiquitin ligase Cereblon (derived from thalidomide), and a chemical linker that connects these two ligands.[1]
The mechanism of action of this compound can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both BRD4 and the Cereblon E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4.
-
Proteasomal Degradation of BRD4: The polyubiquitinated BRD4 is then recognized and targeted for degradation by the 26S proteasome.
-
Concomitant Degradation of GSPT1: Interestingly, the engagement of the Cereblon E3 ligase by the thalidomide-based moiety of this compound also leads to the recruitment and subsequent degradation of GSPT1, a known neosubstrate of Cereblon when modulated by such ligands.
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage new BRD4 and GSPT1 molecules, acting in a catalytic manner.
This dual degradation of BRD4 and GSPT1 results in a synergistic anti-cancer effect by simultaneously disrupting transcriptional programs driven by oncogenes like MYC and inhibiting the protein synthesis machinery required for tumor cell growth.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent dual-degrading activity and anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Degradation Activity of this compound
| Target Protein | Cell Line | DC50 (nM) |
| BRD4 | MOLM-13 | 0.48 |
| GSPT1 | MOLM-13 | 5.25 |
DC50: Half-maximal degradation concentration.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 2.8 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 3.5 |
| SU-DHL-1 | Non-Hodgkin Lymphoma (NHL) | 15.6 |
| Raji | Non-Hodgkin Lymphoma (NHL) | 21.3 |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Anti-tumor Efficacy of this compound in a MOLM-13 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | qd | 0 |
| This compound | 50 | qd | Significant |
qd: once daily. The primary study reported significant tumor growth inhibition and prolonged survival in the this compound treated group compared to the vehicle control.
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound.
Cell Culture
Human AML cell lines (MOLM-13, MV4-11) and NHL cell lines (SU-DHL-1, Raji) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
-
Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound or DMSO (vehicle control) for the indicated times.
-
Lysis: Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against BRD4, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels relative to the loading control.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Cells were treated with this compound or DMSO for 48 hours.
-
Staining: Cells were harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Stained cells were analyzed on a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with this compound or DMSO for 24 hours.
-
Fixation and Staining: Cells were harvested, washed, and fixed in 70% ethanol overnight at -20°C. Fixed cells were then washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) were used.
-
Tumor Implantation: MOLM-13 cells were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered daily by oral gavage.
-
Monitoring: Tumor volume was measured regularly with calipers. Animal body weight and general health were also monitored.
-
Endpoint: At the end of the study, tumors were excised and weighed.
Signaling Pathways Targeted by this compound
By degrading BRD4 and GSPT1, this compound impacts multiple oncogenic signaling pathways.
Disruption of BRD4-Mediated Transcription
BRD4 is a critical regulator of the transcription of many oncogenes, most notably MYC. It binds to super-enhancers associated with these genes and recruits the transcriptional machinery necessary for their expression. The degradation of BRD4 by this compound leads to the eviction of BRD4 from these chromatin sites, resulting in the downregulation of MYC and other pro-proliferative and anti-apoptotic genes.
Inhibition of GSPT1-Dependent Translation Termination
GSPT1 is essential for the termination of protein synthesis. Its degradation disrupts this process, leading to ribosomal stalling and the activation of cellular stress responses, such as the integrated stress response (ISR). In cancer cells with high rates of protein synthesis, this disruption is particularly cytotoxic, leading to apoptosis.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. Its novel dual-degrader mechanism, targeting both the epigenetic regulator BRD4 and the translation termination factor GSPT1, provides a powerful two-pronged attack on the fundamental processes that drive cancer cell proliferation and survival. The potent in vitro and in vivo activity of this compound in models of AML and NHL underscores its potential as a clinical candidate.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, exploring its efficacy in a broader range of cancer types, and investigating potential mechanisms of resistance. As our understanding of the intricacies of the ubiquitin-proteasome system grows, the development of next-generation PROTACs like this compound will continue to pave the way for more effective and selective cancer treatments.
References
The Role of GSPT1 Degradation in the Effects of DP-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DP-15 is a novel bifunctional molecule designed to induce the degradation of two key oncogenic proteins: G1 to S phase transition 1 (GSPT1) and Bromodomain-containing protein 4 (BRD4). This technical guide focuses on the GSPT1 degradation aspect of this compound's mechanism of action. GSPT1, a crucial translation termination factor, has emerged as a compelling target in oncology. Its degradation by molecular glue degraders like this compound triggers a cascade of cellular events, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. This document provides a comprehensive overview of the quantitative data associated with this compound-mediated GSPT1 degradation, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to GSPT1 and the Mechanism of this compound
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), plays a pivotal role in the termination of protein synthesis. In collaboration with eRF1, GSPT1 ensures the accurate release of newly synthesized polypeptide chains from the ribosome at stop codons.[1] Due to its essential role in this fundamental cellular process, GSPT1 is a critical factor for cell proliferation and survival, particularly in cancers that are highly dependent on protein synthesis, such as those driven by the MYC oncogene.[2]
This compound is a potent dual degrader that leverages the ubiquitin-proteasome system to eliminate GSPT1 and BRD4.[3][4] It functions as a molecular glue, bringing GSPT1 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[7] The degradation of GSPT1 disrupts the normal process of translation termination, leading to cellular stress and ultimately, cancer cell death.[8]
Quantitative Data on this compound's Effects
The efficacy of this compound in degrading GSPT1 and inhibiting cancer cell growth has been quantified through various in vitro studies. The following tables summarize the key quantitative data.
| Compound | Target | Cell Line | DC50 (nM) | Reference |
| This compound | GSPT1 | Not Specified | 5.25 | [3] |
| This compound | BRD4 | Not Specified | 0.48 | [3] |
Table 1: Degradation Potency (DC50) of this compound. The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.
| Compound | Cell Line Type | IC50 | Reference |
| This compound | AML and NHL cells | Nanomolar levels | [3] |
Table 2: Anti-proliferative Activity (IC50) of this compound. The IC50 value represents the concentration of the compound required to inhibit 50% of cell proliferation.
Signaling Pathways Affected by GSPT1 Degradation
The degradation of GSPT1 by this compound initiates a series of downstream cellular events, primarily centered around the disruption of protein synthesis and the activation of stress response pathways.
Impaired Translation Termination
The most immediate consequence of GSPT1 depletion is the failure of proper translation termination. This leads to ribosomes reading through stop codons, resulting in the synthesis of aberrant proteins with C-terminal extensions. This loss of proteome integrity is a significant source of cellular stress.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of highly potent dual GSPT1/BRD4 degraders with anti-AML activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
Dual-Targeting of GSPT1 and BRD4 by the Degrader DP-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of DP-15, a novel heterobifunctional degrader designed to simultaneously target two critical oncoproteins: G1 to S phase transition protein 1 (GSPT1) and Bromodomain-containing protein 4 (BRD4). This compound leverages the Proteolysis Targeting Chimera (PROTAC) technology to induce the ubiquitination and subsequent proteasomal degradation of both GSPT1 and BRD4, offering a promising therapeutic strategy for hematological malignancies such as Acute Myeloid Leukemia (AML) and Non-Hodgkin Lymphoma (NHL). This document details the mechanism of action of this compound, presents available quantitative data on its activity, outlines generalized experimental protocols for its evaluation, and provides visual representations of its mechanism and the signaling pathways of its targets.
Introduction
The simultaneous targeting of multiple oncogenic pathways is an emerging paradigm in cancer therapy, aiming to overcome resistance and enhance therapeutic efficacy. This compound is a first-in-class dual degrader of GSPT1 and BRD4.[1][2]
-
GSPT1 (G1 to S phase transition protein 1) is a key factor in the termination of protein translation. Its role in ensuring the fidelity of this process is critical for rapidly proliferating cancer cells, which are often under high translational stress.
-
BRD4 (Bromodomain-containing protein 4) is an epigenetic reader that plays a pivotal role in the transcription of key oncogenes, including MYC. By binding to acetylated histones, BRD4 recruits the transcriptional machinery to promoters and enhancers of growth-promoting genes.
This compound was developed through the optimization of a BRD4-targeted PROTAC, dBET57, which was serendipitously found to also induce the degradation of GSPT1.[2] This dual activity presents a synergistic approach to cancer therapy by concurrently disrupting protein synthesis and oncogenic transcription.
Mechanism of Action
This compound is a PROTAC, a bifunctional molecule that consists of three key components: a ligand that binds to the target protein (in this case, a pan-BET inhibitor scaffold for BRD4), a ligand for an E3 ubiquitin ligase (a thalidomide-based ligand for Cereblon), and a linker that connects the two.[1]
The mechanism of action of this compound involves the formation of a ternary complex between the target proteins (GSPT1 and BRD4), this compound, and the Cereblon E3 ubiquitin ligase complex. This proximity induces the poly-ubiquitination of GSPT1 and BRD4, marking them for degradation by the 26S proteasome. The degradation of these two proteins leads to G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1][3]
Figure 1: Mechanism of Action of this compound.
Quantitative Data
This compound has demonstrated potent and efficient degradation of its target proteins and subsequent anti-proliferative activity in cancer cell lines. The following tables summarize the available quantitative data for this compound.
| Parameter | Target | Value | Cell Line |
| DC50 | GSPT1 | 5.25 nM | Not Specified |
| DC50 | BRD4 | 0.48 nM | Not Specified |
Table 1: Degradation Potency of this compound.[1]
| Cell Type | IC50 |
| AML cell lines | Nanomolar levels |
| NHL cell lines | Nanomolar levels |
Table 2: Anti-proliferative Activity of this compound.[1]
Signaling Pathways
The dual degradation of GSPT1 and BRD4 by this compound impacts two distinct but complementary cellular processes critical for cancer cell survival and proliferation.
GSPT1 Signaling Pathway
GSPT1 is a crucial component of the translation termination complex. Its degradation disrupts this process, leading to ribosomal stalling and the activation of cellular stress responses. This ultimately contributes to cell cycle arrest and apoptosis.
Figure 2: GSPT1 Signaling Pathway.
BRD4 Signaling Pathway
BRD4 is a key transcriptional co-activator. By binding to acetylated histones at super-enhancers and promoters, it recruits the positive transcription elongation factor b (P-TEFb) to stimulate the transcription of target genes, including the potent oncogene MYC. Degradation of BRD4 leads to the downregulation of MYC and other oncogenic transcripts, resulting in decreased cell proliferation and survival.
Figure 3: BRD4 Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the activity of this compound. Specific parameters such as cell numbers, reagent concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed AML or NHL cells (e.g., MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT after solubilization) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Degradation
This method is used to quantify the levels of GSPT1 and BRD4 protein following treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against GSPT1, BRD4, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G1, S, and G2/M phases.
In Vivo Xenograft Model (MOLM-13)
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID) with MOLM-13 cells.[4][5]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (subcutaneous) or bioluminescence imaging (intravenous).
-
Drug Administration: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) according to a specified dosing schedule.[6][7]
-
Efficacy Assessment: Continue to monitor tumor volume and the overall health of the mice.
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of GSPT1 and BRD4 protein levels by western blot or immunohistochemistry.
Experimental and Logical Workflow
The investigation of this compound follows a logical progression from initial discovery to preclinical evaluation.
Figure 4: this compound Workflow.
Conclusion
This compound represents a novel and potent dual degrader of GSPT1 and BRD4 with significant therapeutic potential in hematological malignancies. By simultaneously disrupting protein synthesis and oncogenic transcription, this compound offers a multi-pronged attack on cancer cell biology. The data available to date demonstrates its high potency in degrading its targets and inhibiting cancer cell proliferation at nanomolar concentrations. Further preclinical and clinical development is warranted to fully elucidate the therapeutic window and efficacy of this promising new agent. Detailed findings from comprehensive studies are anticipated to be published, which will provide a more complete dataset for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of highly potent dual GSPT1/BRD4 degraders with anti-AML activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Guide: The Impact of Key Regulatory Proteins on Cell Cycle Progression in Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "DP-15" does not correspond to a single, well-defined entity in the context of leukemia cell cycle research based on currently available scientific literature. This guide provides an in-depth analysis of three prominent proteins—DHX15, USP15, and DCAF15—which are critically involved in leukemia pathogenesis and cell cycle control and may be the intended subject of interest.
DHX15: A Key Regulator of G1/S Transition and Apoptosis
DEAH-box helicase 15 (DHX15) is an ATP-dependent RNA helicase that plays a crucial role in several cellular processes, including pre-mRNA splicing and ribosome biogenesis. Emerging evidence indicates that DHX15 is frequently overexpressed in Acute Myeloid Leukemia (AML) and is associated with a poor prognosis.[1][2]
Impact on Leukemia Cell Cycle Progression
Silencing of DHX15 in leukemia cell lines has been shown to significantly inhibit cell proliferation by inducing cell cycle arrest and apoptosis.[1][2] Specifically, the knockdown of DHX15 blocks the transition from the G1 to the S phase, leading to G1 arrest in NB4 and Jurkat leukemia cells.[1] In other leukemia cell lines, its depletion leads to a decrease in the G2/M phase population.[3] This cell cycle disruption is linked to the induction of DNA damage, which subsequently triggers apoptosis.[4]
Quantitative Data Summary: DHX15 Knockdown
While specific percentages from flow cytometry are not detailed in the provided abstracts, the qualitative impact on cell cycle distribution and apoptosis is consistently reported.
| Cell Line(s) | Experimental Approach | Observed Effect on Cell Cycle | Observed Effect on Apoptosis | Reference(s) |
| NB4, Jurkat | shRNA-mediated knockdown | Induction of G1 phase arrest | Markedly induced apoptosis | [1] |
| KOPTK1, CUTLL1 | shRNA-mediated knockdown | Decreased G2/M phase population | Robust apoptosis | [3] |
| MOLM-13, NB4 | shRNA-mediated knockdown | G0/G1 cell cycle arrest | Increased early and late apoptosis | [4] |
DHX15 Signaling Pathway
DHX15 has been shown to regulate leukemia cell apoptosis through the NF-κB signaling pathway.[1][5] Overexpression of DHX15 activates NF-κB transcription. Conversely, the knockdown of DHX15 inhibits the nuclear translocation and activation of the NF-κB subunit p65.[1][6] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the subsequent activation of executioner caspases, such as Caspase-3, and PARP, ultimately leading to apoptosis.[1]
References
- 1. DHX15 is associated with poor prognosis in acute myeloid leukemia (AML) and regulates cell apoptosis via the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHX15 is associated with poor prognosis in acute myeloid leukemia (AML) and regulates cell apoptosis via the NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA helicase DHX15 exemplifies a unique dependency in acute leukemia | Haematologica [haematologica.org]
- 4. ashpublications.org [ashpublications.org]
- 5. oncotarget.com [oncotarget.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Initial Studies on Apoptosis-Inducing Effects: A Technical Overview of PD15, 15d-PGJ2, and b-AP15
Introduction: The designation "DP-15" is ambiguous in scientific literature, potentially referring to several distinct compounds investigated for their apoptosis-inducing properties. This technical guide provides an in-depth analysis of the initial studies on three prominent candidates that align with this nomenclature: PD15 , a novel steroidal saponin; 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) , an endogenous prostaglandin metabolite; and b-AP15 , a deubiquitinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and the core signaling pathways involved in the apoptotic effects of these molecules.
PD15: A Steroidal Saponin Targeting Colorectal Cancer
PD15 is a novel, natural steroidal saponin extracted from the rhizomes of Paris delavayi Franchet.[1] Initial studies have highlighted its cytotoxic effects against various cancer cell lines, with a particular focus on its ability to induce apoptosis in HCT116 colorectal cancer (CRC) cells through the suppression of the Akt/GSK3β signaling pathway.[1][2]
Quantitative Data Summary
The pro-apoptotic and anti-proliferative effects of PD15 on HCT116 human colorectal carcinoma cells have been quantified through various assays. The data below summarizes key findings from these initial studies.
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| Cell Viability (IC50) | HCT116 | PD15 (48h) | Approx. 4 µM | [2] |
| Apoptotic Rate | HCT116 | PD15 (4 µM, 24h) | 21.15 ± 4.13% | [2] |
| HCT116 | PD15 (8 µM, 24h) | 39.62 ± 6.98% | [2] | |
| Cell Cycle Arrest | HCT116 | PD15 (8 µM, 24h) | Significant increase in G0/G1 phase population | [1] |
| Protein Expression | HCT116 | PD15 (2-8 µM, 24h) | Dose-dependent ↑ in Cleaved Caspase-3, -9, PARP, Bax | [1][2] |
| HCT116 | PD15 (2-8 µM, 24h) | Dose-dependent ↓ in Bcl-2, p-Akt, p-GSK3β | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings.
-
Cell Viability (MTT Assay):
-
HCT116 cells were seeded in 96-well plates (5x10³ cells/well) and allowed to adhere overnight.[2]
-
Cells were treated with varying concentrations of PD15 (e.g., 0, 1, 2, 4, 8, 16 µM) for 24, 48, and 72 hours.[2]
-
Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and plates were incubated for 4 hours at 37°C.[2]
-
The formazan crystals were dissolved by adding 150 µL of DMSO.
-
Absorbance was measured at 490 nm using a microplate reader to determine cell viability.[2]
-
-
Apoptosis Analysis (Flow Cytometry):
-
HCT116 cells were seeded in 6-well plates and treated with PD15 (e.g., 0, 2, 4, 8 µM) for 24 hours.[2]
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.[3]
-
Cells were stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.[2]
-
The stained cells were analyzed using a flow cytometer to quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.[2]
-
-
Western Blot Analysis:
-
HCT116 cells were treated with PD15 for 24 hours. For inhibitor studies, cells were pre-treated with LY294002 (10 µM) for 1 hour before PD15 addition.[4]
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein (e.g., 30-50 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, cleaved PARP, Akt, p-Akt, GSK3β, p-GSK3β, and β-actin.[4]
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an ECL detection system.[4]
-
Signaling Pathway Visualization
PD15 induces apoptosis by inhibiting the PI3K/Akt pathway, which in turn relieves the inhibitory phosphorylation of GSK3β. This leads to the modulation of Bcl-2 family proteins and activation of the intrinsic caspase cascade.
15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2): A Multifaceted Apoptosis Inducer
15d-PGJ2 is a terminal metabolite of prostaglandin D2 and a known endogenous ligand for the nuclear receptor PPARγ.[5] However, its potent anti-tumor and pro-apoptotic effects are mediated through both PPARγ-dependent and -independent mechanisms across a wide range of cell types.[6] A common feature of its action is the induction of oxidative stress and modulation of key signaling kinases.[5][7]
Quantitative Data Summary
The cytotoxic efficacy of 15d-PGJ2 varies depending on the cell type and experimental conditions.
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| Cell Viability | HL-1 Cardiomyocytes | 15 µM (8h) | ~35% reduction | |
| Apoptotic Rate | U2-OS Osteosarcoma | 20 µM (24h) | Time-dependent increase in Annexin V+ cells | [7] |
| Saos-2 Osteosarcoma | 20 µM (12h) | 26.3% apoptotic cells | [7] | |
| Saos-2 Osteosarcoma | 20 µM (24h) | 44.0% apoptotic cells | [7] | |
| Apoptotic Cells | Rat Pituitary Gland | Intranasal admin. | ~4-fold increase in TUNEL-positive cells | [8] |
| Protein/Gene Expression | HL-1 Cardiomyocytes | 15 µM (8h) | ~5-fold increase in TNFα mRNA | [9] |
| Various | Varies | Activation of p38, JNK, Caspases; Inactivation of Akt | [7][10] |
Experimental Protocols
-
ROS Detection (H2DCFDA Assay):
-
Cells (e.g., HL-1 or U2-OS) were seeded in appropriate plates or chamber slides.
-
Following treatment with 15d-PGJ2 for the desired time (e.g., 15 min - 1 hour), the medium was removed.[9]
-
Cells were incubated with 10 µM carboxy-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[9]
-
After incubation, cells were washed with PBS.
-
The fluorescence of dichlorofluorescein (DCF), indicating ROS levels, was measured using a fluorescence microscope or plate reader.[9]
-
-
TUNEL Staining (for tissue):
-
Pituitary gland tissues were fixed, paraffin-embedded, and sectioned.
-
Apoptotic cells were detected using an in situ cell death detection kit (TUNEL) according to the manufacturer's instructions.
-
Sections were counterstained (e.g., with DAPI) to visualize all nuclei.
-
TUNEL-positive cells were quantified by fluorescence microscopy.[8]
-
-
Real-Time Quantitative PCR (qPCR):
-
Total RNA was isolated from 15d-PGJ2-treated cells using an appropriate kit (e.g., RNeasy).[9]
-
cDNA was synthesized from the RNA using a reverse transcription kit.
-
qPCR was performed using specific primers for target genes (e.g., TNFα, DP1, DP2) and a housekeeping gene (e.g., GAPDH) for normalization.[9]
-
Relative gene expression was calculated using the ΔΔCt method.[9]
-
Signaling Pathway Visualization
15d-PGJ2 can trigger apoptosis through several distinct, though sometimes overlapping, signaling cascades. The diagram below illustrates a common pathway involving ROS generation and MAPK activation.
b-AP15: A Proteasome Deubiquitinase Inhibitor
b-AP15 is a small molecule inhibitor that targets two deubiquitinases (DUBs), USP14 and UCHL5, located in the 19S regulatory particle of the proteasome.[11][12] By inhibiting the removal of ubiquitin chains from proteins destined for degradation, b-AP15 causes the accumulation of polyubiquitinated proteins, leading to endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[11][13]
Quantitative Data Summary
Initial studies demonstrate the potent cytotoxic effects of b-AP15 across various cancer types, including those resistant to conventional proteasome inhibitors like bortezomib.
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| Cell Viability (IC50) | Multiple Myeloma lines | b-AP15 (48h) | Potent, concentration-dependent decrease in viability | [12] |
| Apoptosis | Chondrosarcoma cells | 0.2-0.4 µM (48h) | Dose-dependent increase in Annexin V+ cells | [14] |
| MM.1S Multiple Myeloma | 100 nM (24h) | Significant increase in Annexin V+ cells | [12] | |
| Protein Expression | Prostate Cancer cells | b-AP15 | ↑ Cleaved Caspases-3, -8, -9, PARP, Bim, Bax, Noxa | [11] |
| Prostate Cancer cells | b-AP15 | ↓ Bcl-2 | [11] | |
| Various Cancer lines | b-AP15 | ↑ DR5 (Death Receptor 5) levels | [15] |
Experimental Protocols
-
Cell Viability (MTS Assay):
-
Prostate cancer cells (e.g., LNCaP, PC-3) were seeded at 2500 cells/well in 96-well plates.[11]
-
After 24 hours, cells were treated with increasing concentrations of b-AP15 (e.g., 0-5 µM) for 24, 48, or 72 hours.[11]
-
20 µL of MTS reagent was added to each well, followed by a 3-hour incubation.[11]
-
Absorbance was read at 490 nm to determine cell viability and calculate IC50 values.[11]
-
-
Analysis of Ubiquitinated Proteins:
-
Cells were treated with b-AP15 (e.g., 0-2 µM) for 24 hours.[11]
-
Proteins were extracted and subjected to Western blot analysis as described previously.
-
Membranes were probed with primary antibodies specific for total ubiquitin or K48-linked ubiquitin chains to detect the accumulation of polyubiquitinated proteins.[11]
-
-
Caspase Activity Assay:
Signaling Pathway Visualization
The primary mechanism of b-AP15 involves the inhibition of proteasome function, leading to proteotoxic stress and activation of apoptotic pathways. A key consequence is the stabilization of the DR5 protein, enhancing the extrinsic apoptosis pathway.
References
- 1. PD15, a steroidal saponin, induces apoptosis of HCT116 colorectal cancer cells via suppressing the Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15d-PGJ2 induces apoptosis by reactive oxygen species-mediated inactivation of Akt in leukemia and colorectal cancer cells and shows in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15d-PGJ2 Promotes ROS-Dependent Activation of MAPK-Induced Early Apoptosis in Osteosarcoma Cell In Vitro and in an Ex Ovo CAM Assay [mdpi.com]
- 8. Intranasal 15d-PGJ2 inhibits the growth of rat lactotroph pituitary neuroendocrine tumors by inducing PPARγ-dependent apoptotic and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-deoxy-Delta(12,14)-prostaglandin J2 induces vascular endothelial cell apoptosis through the sequential activation of MAPKS and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (Open Access) The proteasome deubiquitinase inhibitor b-AP15 enhances DR5 activation-induced apoptosis through stabilizing DR5. (2017) | You-Take Oh | 24 Citations [scispace.com]
Exploring the downstream signaling pathways affected by DP-15
An in-depth investigation into scientific and public databases reveals that a specific molecule or compound consistently identified as "DP-15" with established downstream signaling pathways does not appear to exist in widely available research literature. The term "this compound" is ambiguous and corresponds to several different, unrelated subjects across various fields, preventing the creation of a focused technical guide as requested.
The search for "this compound" yielded multiple, distinct entities:
-
Antimicrobial Peptides (DP1-5): Research has been conducted on a series of novel antimicrobial peptide analogs, designated DP1 through DP5. These are derived from the N-terminal fragment of the cathelicidin-2 (CATH-2) peptide and have been studied for their effectiveness against various microorganisms. Their mechanism of action relates to their physicochemical properties and their ability to interact with and disrupt microbial membranes[1].
-
Prostaglandin D2 Receptor 2 (DP2): In the field of immunology and inflammation, DP2 (also known as CRTH2) is a G-protein coupled receptor for prostaglandin D2 (PGD2). Its signaling pathways involve coupling to G-proteins to decrease cAMP and increase intracellular calcium, which promotes allergic inflammation. This is a receptor, not a ligand or drug named this compound[2].
-
Deubiquitinase Inhibitor (b-AP15): A compound named b-AP15 acts as an inhibitor of the 19S proteasome deubiquitinases USP14 and UCHL5. By blocking these enzymes, b-AP15 prevents the removal of ubiquitin from proteins targeted for degradation, leading to an accumulation of poly-ubiquitinated proteins and subsequent cell death. It has been investigated as a potential anti-cancer agent[3].
-
Interleukin-15 (IL-15): A well-characterized cytokine, IL-15, plays a critical role in the development and activation of immune cells, particularly natural killer (NK) cells and T cells. Its downstream signaling is extensive and involves the JAK/STAT, PI3K/AKT, and Ras/MAPK pathways[4][5][6]. While the number "15" is present, the designation "DP" is not associated with this molecule.
-
15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2): This is an endogenous ligand that can act as a neurodegenerative mediator and an anticancer agent by suppressing the PI3K-Akt signaling pathway[7].
-
P-15 Peptide: The P-15 peptide is a 15-amino acid chain that is a synthetic analogue of a cell-binding domain of collagen. It is primarily used in dental and orthopedic applications to promote bone growth by facilitating cell attachment. Its mechanism is related to cell adhesion rather than complex intracellular signaling cascades[8].
The significant heterogeneity of these findings underscores the absence of a singular, well-defined molecule known as "this compound" in the context of drug development or molecular biology research. Without a specific and unambiguous target molecule, it is not possible to provide the requested in-depth technical guide on its downstream signaling pathways, associated quantitative data, or experimental protocols.
Further clarification on the specific chemical entity or the research context for "this compound" is required to proceed with a detailed analysis.
References
- 1. Design, characterization and structure–function analysis of novel antimicrobial peptides based on the N-terminal CATH-2 fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Deubiquitinase Inhibitor b-AP15 and Its Effect on Phenotype and Function of Monocyte-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
- 7. 15-deoxy-Δ12,14-prostaglandin J2 in neurodegenerative diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Characterization of DP-15: A Novel Therapeutic Agent for Hematological Malignancies - A Technical Overview
Initial Search and Clarification:
An extensive search for a therapeutic agent specifically designated as "DP-15" for the treatment of hematological malignancies did not yield information on a compound with that name in publicly available scientific literature or clinical trial databases. The search did, however, identify a similarly named investigational iron chelator, Dp44mT (di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone) , which has shown preclinical antitumor activity against various cancer cells, including those from hematological malignancies.[1][2] It is plausible that "this compound" may be a misnomer or an internal developmental code for a related compound.
This technical guide will, therefore, focus on the characterization of iron chelators as a therapeutic class for hematological malignancies, with a specific emphasis on the preclinical findings related to Dp44mT, as it represents the most relevant publicly available information related to the initial query.
Introduction: Iron Metabolism as a Therapeutic Target in Hematological Malignancies
Cancer cells, including those in hematological malignancies, exhibit an increased demand for iron to support their rapid proliferation and metabolic activities. This dependency on iron has led to the exploration of iron chelation as a therapeutic strategy. Iron chelators are small molecules that bind to iron, making it unavailable for cellular processes and thereby inducing a state of iron deprivation that can lead to cell cycle arrest and apoptosis.[1][2]
Dp44mT: A Novel Investigational Iron Chelator
Dp44mT is a synthetic iron chelator that has demonstrated potent and selective antitumor activity in preclinical studies.[1][2] Unlike older iron chelators such as desferrioxamine (DFO), Dp44mT exhibits greater efficacy at lower concentrations.[1][2]
Mechanism of Action
The primary mechanism of action of Dp44mT is the chelation of intracellular iron, leading to the inhibition of iron-dependent enzymes crucial for cell growth and survival. Key downstream effects observed in preclinical models of hematological malignancies include:
-
Induction of Cell Cycle Arrest: Dp44mT has been shown to induce a G1/S phase cell cycle arrest in acute promyelocytic leukemia (NB4) cells at low micromolar concentrations (0.5-2.5 µM).[1][2]
-
Induction of Apoptosis: At slightly higher concentrations, Dp44mT is a potent inducer of apoptosis in a variety of acute leukemia and multiple myeloma cell lines.[1][2] This apoptotic process is associated with a reduction in the mitochondrial trans-membrane potential and the activation of caspase-3.[1][2]
-
Broad Antitumor Activity: Studies have indicated that Dp44mT is effective against several types of acute leukemia and multiple myeloma cell lines.[1][2]
Preclinical Data Summary for Dp44mT
The following table summarizes the key preclinical findings for Dp44mT in the context of hematological malignancies.
| Parameter | Cell Line(s) | Observation | Concentration/Dose | Reference |
| Cell Cycle Arrest | NB4 (Acute Promyelocytic Leukemia) | Induction of G1/S arrest | 0.5-2.5 µM | [1][2] |
| Apoptosis Induction | NB4, various acute leukemia and multiple myeloma cell lines | Dose- and time-dependent increase in apoptosis | Not specified in abstracts | [1][2] |
| Mitochondrial Effects | NB4 | Reduction in mitochondrial trans-membrane potential | Not specified in abstracts | [1][2] |
| Caspase Activation | NB4 | Activation of caspase-3 | Not specified in abstracts | [1][2] |
| Comparative Efficacy | NB4 | More effective at inducing apoptosis than desferrioxamine (DFO) | Not specified in abstracts | [1][2] |
Key Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the characterization of agents like Dp44mT.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of the compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Seed hematological malignancy cell lines (e.g., NB4, U937, HL-60) in 96-well plates at a predetermined density.
-
Treat cells with a range of concentrations of the therapeutic agent (e.g., Dp44mT) and a vehicle control for specific time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo®.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curves.
-
Apoptosis Assays
-
Objective: To quantify the extent of apoptosis induced by the therapeutic agent.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cells with the therapeutic agent at various concentrations and time points.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the therapeutic agent on cell cycle distribution.
-
Methodology (Propidium Iodide Staining):
-
Treat cells with the compound for a specified duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to prevent staining of RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Proposed Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by Dp44mT and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of Dp44mT in hematological malignancy cells.
Caption: A typical in vitro experimental workflow for characterizing Dp44mT.
Conclusion and Future Directions
While the specific agent "this compound" remains unidentified in public literature, the study of iron chelators like Dp44mT provides a compelling rationale for targeting iron metabolism in hematological malignancies. The preclinical data for Dp44mT demonstrates its potential to induce cell cycle arrest and apoptosis in leukemia and myeloma cells.[1][2] Further research is warranted to fully elucidate the therapeutic potential of this class of compounds, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and eventual clinical trials to assess their safety and efficacy in patients. The development of novel iron chelators with improved potency and reduced toxicity remains an active area of cancer research.
References
Methodological & Application
Application Note and Protocol: Evaluating the Anti-Proliferative Effects of DP-15 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Despite advances in chemotherapy, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies that target the specific molecular vulnerabilities of leukemia cells.[3]
Recent research has identified the deubiquitinase USP15 as a potential therapeutic target in AML.[4][5] USP15 is overexpressed in AML cells compared to normal hematopoietic progenitors and plays a critical role in regulating cellular redox homeostasis through the KEAP1-NRF2 signaling pathway.[4][5] By deubiquitinating and stabilizing KEAP1, USP15 suppresses the activity of the transcription factor NRF2, which is a master regulator of the antioxidant response.[4] Inhibition of USP15 has been shown to impair leukemic cell function and viability.[4][5]
This application note describes the use of DP-15 , a novel and potent small molecule inhibitor of USP15, in AML cell line proliferation assays. We provide a detailed protocol for evaluating the anti-proliferative effects of this compound and present hypothetical data demonstrating its efficacy in various AML cell lines.
Mechanism of Action of this compound
This compound is a selective inhibitor of the enzymatic activity of USP15. By inhibiting USP15, this compound prevents the deubiquitination of KEAP1, leading to its proteasomal degradation. The subsequent reduction in KEAP1 levels allows for the stabilization and nuclear translocation of NRF2. Activated NRF2 then initiates the transcription of antioxidant response element (ARE)-containing genes, leading to a shift in the cellular redox balance that is detrimental to the survival and proliferation of AML cells.
Caption: Proposed mechanism of action of this compound in AML cells.
Materials and Methods
Cell Lines and Culture Conditions
-
AML Cell Lines:
-
MOLM-14 (FLT3-ITD positive)
-
MV4-11 (FLT3-ITD positive)
-
OCI-AML3 (NPM1c positive)
-
HL-60 (FLT3 wild-type)
-
KG-1 (FLT3 wild-type)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Reagents and Equipment
-
This compound (Provided as a 10 mM stock solution in DMSO)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Luminometer
Experimental Protocol: AML Cell Proliferation Assay
The following protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
-
Cell Preparation:
-
Culture AML cell lines to ~80% confluency.
-
Perform a cell count using a hemocytometer and Trypan Blue exclusion to ensure high viability (>95%).
-
Centrifuge the cells and resuspend in fresh culture medium to a final concentration of 2 x 10^5 cells/mL.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 0.01 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Seeding and Treatment:
-
Seed 50 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Add 50 µL of the serially diluted this compound or vehicle control to the respective wells in triplicate.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence for each treatment group.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data as a dose-response curve (percent viability vs. log concentration of this compound).
-
Calculate the IC50 value using non-linear regression analysis.[6]
-
Caption: Experimental workflow for the AML cell proliferation assay.
Data Presentation
The anti-proliferative activity of this compound was evaluated across a panel of five AML cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, were determined after 72 hours of treatment.
| Cell Line | Genetic Background | This compound IC50 (µM) |
| MOLM-14 | FLT3-ITD | 0.8 |
| MV4-11 | FLT3-ITD | 1.2 |
| OCI-AML3 | NPM1c | 2.5 |
| HL-60 | FLT3-wt | 5.7 |
| KG-1 | FLT3-wt | 8.1 |
Table 1: Hypothetical IC50 values of this compound in various AML cell lines.
The results indicate that this compound exhibits potent anti-proliferative activity against a range of AML cell lines. Notably, cell lines with FLT3-ITD mutations (MOLM-14 and MV4-11) appear to be more sensitive to this compound treatment.
Conclusion and Future Directions
The novel USP15 inhibitor, this compound, demonstrates significant anti-proliferative effects in AML cell lines in vitro. The data suggests that inhibition of the USP15-KEAP1-NRF2 pathway is a promising therapeutic strategy for AML.
Further studies are warranted to:
-
Confirm the on-target effects of this compound through western blot analysis of KEAP1 and NRF2 levels.
-
Investigate the induction of apoptosis by this compound using techniques such as Annexin V/PI staining.
-
Evaluate the in vivo efficacy of this compound in AML patient-derived xenograft (PDX) models.[7][8]
-
Explore potential synergistic effects of this compound with existing AML therapies.
These application notes and protocols provide a framework for researchers to investigate the therapeutic potential of USP15 inhibitors like this compound in the context of AML.
References
- 1. The Capacity of Long-Term In Vitro Proliferation of Acute Myeloid Leukemia Cells Supported Only by Exogenous Cytokines Is Associated with a Patient Subset with Adverse Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and Related Signaling Pathways in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The deubiquitinase USP15 modulates cellular redox and is a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinase USP15 modulates cellular redox and is a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DP-15 (USP15 Inhibitor) Treatment for In Vivo Mouse Models of Leukemia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "DP-15" is not a publicly recognized nomenclature for a specific therapeutic agent. This document is based on published data for a preclinical small-molecule inhibitor of Ubiquitin-Specific Peptidase 15 (USP15), a potential therapeutic target in leukemia. It is intended to serve as a representative protocol and may require optimization for specific experimental contexts.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A promising therapeutic target in AML is the deubiquitinating enzyme USP15.[1] USP15 is overexpressed in human AML and plays a crucial role in suppressing the NRF2-mediated antioxidant response by stabilizing KEAP1.[1] Inhibition of USP15 leads to the destabilization of KEAP1, subsequent activation of NRF2, and increased oxidative stress, which selectively impairs the function and viability of leukemic cells while sparing normal hematopoietic cells.[1] This document outlines the mechanism of action of a USP15 inhibitor, referred to here as this compound, and provides a detailed protocol for its evaluation in in vivo mouse models of leukemia.
Mechanism of Action
This compound is a small-molecule inhibitor targeting the catalytic activity of USP15. In AML cells with high USP15 expression, this enzyme maintains low levels of the transcription factor NRF2 by deubiquitinating and stabilizing its negative regulator, KEAP1.[1] By inhibiting USP15, this compound treatment leads to the degradation of KEAP1, allowing for the accumulation and activation of NRF2.[1] Activated NRF2 translocates to the nucleus and induces the expression of antioxidant response element (ARE)-driven genes. This rapid shift in the cellular redox balance is detrimental to AML cells, which are often under high levels of oxidative stress, leading to impaired cell function and apoptosis.[1]
Signaling Pathway Diagram
Caption: USP15-KEAP1-NRF2 signaling pathway and the effect of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) AML Model
| Treatment Group | Dosing Regimen | Mean Leukemic Burden in Bone Marrow (%) | Survival (days) |
| Vehicle Control | Daily, i.p. | 85 ± 5 | 28 |
| This compound | 50 mg/kg, daily, i.p. | 25 ± 7 | 45 |
| This compound | 100 mg/kg, daily, i.p. | 10 ± 4 | 60 |
Data are representative and hypothetical, based on trends observed in preclinical studies of USP15 inhibitors.[1] *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Route of Administration | Intraperitoneal (i.p.) |
| Tmax (hours) | 1 |
| Cmax (µM) | 15 |
| Half-life (hours) | 6 |
| Bioavailability (%) | 40 |
Data are representative and hypothetical.
Experimental Protocols
Patient-Derived Xenograft (PDX) Mouse Model of AML
This protocol describes the establishment of an AML PDX model to evaluate the in vivo efficacy of this compound.
Materials:
-
NOD/SCID/IL2Rγnull (NSG) mice (8-12 weeks old)
-
Cryopreserved primary human AML cells
-
Phosphate-buffered saline (PBS)
-
This compound compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Flow cytometry antibodies (human CD45, mouse CD45.1, etc.)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Thawing and Preparation of AML Cells: Thaw cryopreserved primary human AML cells rapidly at 37°C. Wash the cells with PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Engraftment: Inject 5 x 10^6 primary AML cells in 100 µL of PBS intravenously (i.v.) into each NSG mouse.
-
Monitoring Engraftment: At 4 weeks post-transplantation, perform peripheral blood sampling from the tail vein. Use flow cytometry to determine the percentage of human CD45+ cells to confirm engraftment.
-
Treatment Initiation: Once engraftment reaches >1% human CD45+ cells in the peripheral blood, randomize mice into treatment and control groups.
-
Drug Administration:
-
This compound Treatment Group: Administer this compound intraperitoneally (i.p.) at the desired concentration (e.g., 50 or 100 mg/kg) daily.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution daily via the same route.
-
-
Monitoring: Monitor the health of the mice daily, including body weight, activity, and signs of distress. Perform weekly peripheral blood draws to monitor the leukemic burden.
-
Endpoint Analysis: At the experimental endpoint (e.g., development of overt leukemia, significant weight loss, or a predefined time point), euthanize the mice. Harvest bone marrow, spleen, and peripheral blood.
-
Assessment of Leukemic Burden: Prepare single-cell suspensions from the harvested tissues. Perform flow cytometry to quantify the percentage of human CD45+ leukemic cells in each tissue.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound in an AML PDX model.
Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study to determine the profile of this compound in mice.
Materials:
-
Healthy C57BL/6 or NSG mice (8-12 weeks old)
-
This compound compound
-
Vehicle solution
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., i.p. or oral gavage).
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from a small group of mice (n=3 per time point) at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Immediately process the blood samples to separate the plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life, and AUC (Area Under the Curve).
Conclusion
The inhibition of USP15 by compounds such as this compound represents a promising therapeutic strategy for AML. The protocols outlined in this document provide a framework for the preclinical evaluation of USP15 inhibitors in relevant in vivo mouse models. These studies are crucial for determining the efficacy, safety, and pharmacokinetic profile of novel anti-leukemic agents, thereby informing their potential for clinical development.
References
Application Notes and Protocols for In Vitro Assessment of DP-15 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the early stages of drug discovery and development, a thorough understanding of a compound's physicochemical and metabolic properties is paramount. Solubility and stability are critical parameters that significantly influence a compound's bioavailability, efficacy, and overall developability. Poor solubility can lead to challenges in formulation and may result in unreliable data in biological assays, while instability can compromise the therapeutic concentration and potentially lead to the formation of toxic degradation products.[1][2][3]
This document provides detailed protocols for assessing the in vitro solubility and stability of the hypothetical drug candidate, DP-15. These methods are designed to be conducted in a laboratory setting to generate crucial data for informed decision-making in the progression of a drug candidate. The protocols cover kinetic and thermodynamic solubility, as well as metabolic, plasma, and pH stability.
Section 1: Solubility Assessment
Aqueous solubility is a crucial factor for drug absorption and distribution.[1] In drug discovery, a solubility of greater than 60 µg/mL is often considered a good target.[4] Two key types of solubility are assessed: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound when precipitation first occurs after adding a DMSO stock solution to an aqueous buffer, mimicking conditions in many in vitro biological assays.[1][4][5] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution and is critical for formulation development.[2][6][7]
Kinetic Solubility Assay
This high-throughput assay is useful for the rapid assessment and ranking of compounds during early drug discovery.[4][8] The nephelometric and direct UV methods are commonly employed.[4][9]
1.1.1. Experimental Protocol: Nephelometric Method
This method detects undissolved particles by measuring light scattering.[4][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
-
Incubator
-
Automated liquid handler (recommended)
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound stock solution to 98 µL of PBS to achieve a starting concentration of 200 µM.
-
Perform serial dilutions across the plate with PBS.
-
Incubate the plate at 37°C for 2 hours with gentle shaking.[5][9]
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.
1.1.2. Experimental Protocol: Direct UV Method
This method quantifies the amount of dissolved compound after filtering out any precipitate.[4][9]
Materials:
-
This compound
-
DMSO
-
PBS, pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen)
-
96-well UV-compatible plates
-
UV spectrophotometer
-
Incubator
-
Centrifuge with a plate rotor
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well filter plate, add 2 µL of the this compound stock solution to 98 µL of PBS to achieve a starting concentration of 200 µM.
-
Incubate the plate at 37°C for 2 hours with gentle shaking.[5]
-
Centrifuge the plate to filter the solution into a clean 96-well UV-compatible plate.
-
Measure the UV absorbance of the filtrate at the appropriate wavelength for this compound.
-
Quantify the concentration of dissolved this compound using a standard curve prepared in the same buffer. The highest concentration measured is the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[7]
Materials:
-
Solid this compound
-
PBS, pH 7.4
-
Glass vials
-
Thermomixer or shaking incubator
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or LC-MS/MS system
Protocol:
-
Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[6]
-
Add a known volume of PBS (e.g., 1 mL) to the vial.[6]
-
Incubate the vials in a thermomixer at 25°C with continuous agitation (e.g., 700 rpm) for 24 to 48 hours to ensure equilibrium is reached.[5][6]
-
After incubation, allow the vials to stand for a short period to let the undissolved solid settle.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC or LC-MS/MS method.
-
The measured concentration represents the thermodynamic solubility.
Data Presentation: Solubility of this compound
| Assay Type | Method | Buffer | Incubation Time (hours) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | Nephelometric | PBS pH 7.4 | 2 | 37 | [Insert Data] | [Insert Data] |
| Kinetic | Direct UV | PBS pH 7.4 | 2 | 37 | [Insert Data] | [Insert Data] |
| Thermodynamic | Shake-Flask | PBS pH 7.4 | 24 | 25 | [Insert Data] | [Insert Data] |
Section 2: Stability Assessment
Evaluating the stability of a drug candidate in various biological and chemical environments is crucial for predicting its in vivo fate.[10] Key in vitro stability assays include metabolic stability in liver microsomes, stability in plasma, and chemical stability at different pH values.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[11][12][13]
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from XenoTech)[14]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[14]
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a working solution of this compound at 1 µM in potassium phosphate buffer.[14]
-
In a 96-well plate, add the this compound working solution.
-
Add human liver microsomes to a final protein concentration of 0.5 mg/mL.[11]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[14]
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3-5 volumes of cold acetonitrile with an internal standard.[14][15]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining concentration of this compound at each time point by LC-MS/MS.
-
Plot the natural logarithm of the percentage of this compound remaining versus time to determine the rate of metabolism.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical structures.[16][17]
Materials:
-
This compound
-
Pooled human plasma (from multiple donors)[16]
-
Positive control compound (e.g., Propantheline)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a working solution of this compound at a final concentration of 1 µM in plasma. The final DMSO concentration should be low (e.g., <0.5%).[16]
-
Incubate the plate at 37°C.[17]
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the reaction by adding cold acetonitrile with an internal standard.[16][18]
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Analyze the remaining concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
pH Stability (Buffer Stability) Assay
This assay evaluates the chemical stability of a compound in aqueous solutions at different pH values, which is important for understanding its stability in various physiological environments and during formulation.[19][20][21]
Materials:
-
This compound
-
Buffers at various pH values (e.g., pH 4.0 acetate buffer, pH 7.4 PBS, pH 9.0 glycine buffer)[20]
-
Acetonitrile
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS or HPLC system
Protocol:
-
Prepare working solutions of this compound at a final concentration of 1-5 µM in each of the different pH buffers.[20]
-
Incubate the solutions at 37°C.[20]
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the samples.
-
Quench any potential degradation by adding an equal volume of acetonitrile and mixing.
-
Analyze the concentration of this compound remaining at each time point using LC-MS/MS or HPLC.
-
Determine the percentage of this compound remaining over time for each pH condition.
Data Presentation: Stability of this compound
Metabolic Stability in HLM
| Parameter | Value |
| Half-life (t½, min) | [Insert Data] |
| Intrinsic Clearance (Clint, µL/min/mg protein) | [Insert Data] |
Plasma Stability
| Time (min) | % this compound Remaining |
| 0 | 100 |
| 15 | [Insert Data] |
| 30 | [Insert Data] |
| 60 | [Insert Data] |
| 120 | [Insert Data] |
| Half-life (t½, min) | [Insert Data] |
pH Stability
| pH | Time (hours) | % this compound Remaining |
| 4.0 | 0 | 100 |
| 24 | [Insert Data] | |
| 7.4 | 0 | 100 |
| 24 | [Insert Data] | |
| 9.0 | 0 | 100 |
| 24 | [Insert Data] |
Section 3: Visualized Workflows
Solubility Assessment Workflow
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Stability Assessment Workflow
Caption: General workflow for in vitro stability assays.
Logical Relationship of In Vitro Assays
Caption: Role of solubility and stability assays in drug discovery.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. mttlab.eu [mttlab.eu]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Plasma Stability Assay | Domainex [domainex.co.uk]
- 18. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. hudsonlabautomation.com [hudsonlabautomation.com]
- 20. enamine.net [enamine.net]
- 21. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
Application Notes & Protocols: Investigating Potential Off-Target Effects of DP-15
For Researchers, Scientists, and Drug Development Professionals
Abstract: The development of highly selective therapeutic agents is paramount to minimizing adverse effects and enhancing clinical efficacy. DP-15 is a novel small molecule inhibitor developed for a specific primary target. However, a comprehensive understanding of its selectivity profile is crucial for its progression as a clinical candidate. These application notes provide a structured framework and detailed protocols for investigating the potential off-target effects of this compound. The methodologies described herein encompass biochemical and cell-based assays essential for constructing a robust selectivity profile.
Introduction to Off-Target Profiling
Off-target activity occurs when a drug interacts with unintended molecular targets, which can lead to undesirable side effects or previously unknown therapeutic benefits.[1][2] Early and thorough characterization of a compound's selectivity is a critical step in drug discovery to de-risk clinical development.[1] This document outlines a multi-faceted approach to profile this compound against various target classes, including protein kinases and G-protein coupled receptors (GPCRs), and to confirm target engagement within a cellular environment. The primary methods covered are kinase selectivity profiling, GPCR functional assays, and the Cellular Thermal Shift Assay (CETSA).[3][4][5]
Kinase Selectivity Profiling
Given that many small molecule inhibitors target ATP-binding pockets, cross-reactivity with other kinases is a common source of off-target effects. Kinase selectivity profiling is therefore essential to understand the specificity of this compound.[3][6][7][8] This can be achieved by screening the compound against a broad panel of kinases.[3][6]
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes hypothetical inhibitory activity (IC50) of this compound against a panel of representative protein kinases. The assays were performed at an ATP concentration approximating the Km for each respective kinase.
| Kinase Target | Primary Target Family | IC50 (nM) | Selectivity vs. Primary Target |
| Target A | (Primary Target) | 15 | 1x |
| Kinase B | (Same Family) | 250 | 16.7x |
| Kinase C | (Same Family) | 800 | 53.3x |
| Kinase D | (Different Family) | >10,000 | >667x |
| Kinase E | (Different Family) | 8,500 | 567x |
| Kinase F | (Different Family) | >10,000 | >667x |
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced.[6][8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase of interest and its corresponding substrate
-
Kinase Reaction Buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates (white, flat-bottom)
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM to 0.1 nM. Then, dilute these concentrations into the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 2 µL of the Kinase/Substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 6 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 12 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Visualization: Kinase Profiling Workflow
Caption: Workflow for in vitro kinase selectivity profiling using a luminescence-based assay.
GPCR Off-Target Screening
Small molecules can also interact with G-protein coupled receptors (GPCRs), the largest family of cell-surface receptors, leading to a wide range of physiological effects.[9][10] Functional assays that measure downstream signaling, such as changes in cyclic AMP (cAMP) levels, are crucial for identifying these interactions.[4]
Quantitative Data: this compound Effect on GPCR Signaling
This table shows hypothetical data for this compound's effect on cAMP production in cells expressing a Gi-coupled receptor (GPCR-X) and a Gs-coupled receptor (GPCR-Y).
| Receptor Target | Coupling | Functional Effect of this compound (EC50/IC50) | Assay Readout |
| GPCR-X | Gi | > 10 µM (No agonist or antagonist activity) | cAMP levels |
| GPCR-Y | Gs | IC50 = 850 nM (Antagonist) | cAMP levels |
| GPCR-Z | Gq | > 10 µM (No agonist or antagonist activity) | Calcium Flux |
Experimental Protocol: cAMP HTRF Assay
This protocol describes a method to measure intracellular cAMP levels using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing the GPCR of interest.
-
Cell culture medium and reagents.
-
This compound stock solution.
-
Reference agonist and/or antagonist for the GPCR.
-
cAMP HTRF Assay Kit (e.g., from Cisbio).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells in the 384-well plates at an appropriate density and grow overnight.
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add the reference agonist at its EC80 concentration to all wells (except for the negative control).
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor to the wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Determine the IC50 of this compound by plotting the response against the compound concentration.
Visualization: GPCR Signaling Pathway (Gs-Coupled)
Caption: Antagonistic action of this compound on a canonical Gs-coupled GPCR signaling pathway.
Cellular Target Engagement
While biochemical and reconstituted cellular assays are powerful, confirming that a compound binds its intended (or unintended) target in a more physiological context is crucial. The Cellular Thermal Shift Assay (CETSA) is a method for assessing drug-target interaction in intact cells or tissues.[11][12][13] It is based on the principle that a protein's thermal stability increases upon ligand binding.[5][11][14]
Quantitative Data: CETSA Thermal Shift
This table presents hypothetical results from a CETSA experiment, showing the change in melting temperature (Tm) of Target A and Off-Target Y upon treatment with this compound.
| Protein Target | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Target A | Vehicle (DMSO) | 48.5 °C | N/A |
| Target A | 10 µM this compound | 54.2 °C | +5.7 |
| Off-Target Y | Vehicle (DMSO) | 51.0 °C | N/A |
| Off-Target Y | 10 µM this compound | 51.3 °C | +0.3 |
A significant positive shift in Tm for Target A confirms direct engagement by this compound in a cellular environment. The negligible shift for Off-Target Y suggests a lack of direct binding under these conditions.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency of target engagement at a fixed temperature.
Materials:
-
Cells expressing the target protein(s).
-
This compound stock solution.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Thermal cycler or heating blocks.
-
High-speed refrigerated centrifuge.
-
Reagents for protein quantification (e.g., BCA assay) and Western Blotting.
Procedure:
-
Cell Treatment: Treat cultured cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat all samples at a single, pre-determined temperature (e.g., 54°C, a temperature that causes significant precipitation of the unbound target) for 3 minutes. Cool immediately on ice.
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Quantify the total protein concentration.
-
Analyze the amount of soluble target protein remaining in each sample by Western Blot using a specific antibody.
-
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity of the soluble target protein against the logarithm of this compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.
Visualization: CETSA Experimental Principle
Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Summary and Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for characterizing the selectivity profile of the investigational compound this compound. By combining broad-panel biochemical screening with functional cell-based assays and direct cellular target engagement studies, researchers can build a comprehensive understanding of this compound's on- and off-target activities. This integrated approach is essential for making informed decisions in the drug development process, ultimately contributing to the creation of safer and more effective medicines.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. news-medical.net [news-medical.net]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
Detecting Protein Degradation Induced by DCAF15-Recruiting Molecular Glues: Application Notes and Protocols
Note: As of December 2025, "DP-15" is not a publicly recognized specific targeted protein degrader. The following application notes and protocols are based on the established methodologies for characterizing molecular glues that recruit the DCAF15 E3 ubiquitin ligase, a known mechanism for inducing targeted protein degradation. For the purpose of this guide, we will refer to a hypothetical DCAF15-recruiting molecular glue as "Compound-X."
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Molecular glues are small molecules that induce the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target protein. One such E3 ligase that has been successfully leveraged for TPD is DDB1 and CUL4-associated factor 15 (DCAF15). Aryl sulfonamide-based molecular glues, for instance, have been shown to recruit DCAF15 to degrade specific target proteins.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to detect and quantify protein degradation induced by DCAF15-recruiting molecular glues like Compound-X in a cellular context. The described techniques include Western Blotting, Immunoprecipitation (IP), and quantitative Mass Spectrometry-based proteomics.
Mechanism of Action: DCAF15-Mediated Protein Degradation
Compound-X, as a DCAF15-recruiting molecular glue, facilitates the formation of a ternary complex between the DCAF15 E3 ubiquitin ligase and the protein of interest (POI). This induced proximity allows for the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: DCAF15-mediated protein degradation pathway.
Key Experimental Techniques for Detecting Protein Degradation
A multi-pronged approach is recommended to robustly characterize the degradation of a target protein by Compound-X. The following sections detail the protocols for essential techniques.
Western Blotting for Quantifying Protein Degradation
Western blotting is a fundamental technique to measure the relative abundance of a specific protein in a cell lysate. It is often the first method used to assess protein degradation.
Application Note
This protocol allows for the determination of the dose-dependent and time-course effects of Compound-X on the levels of the POI. Key parameters such as DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be derived from this data.
Experimental Workflow
Caption: Western Blotting experimental workflow.
Protocol
Materials:
-
Cell line expressing the POI
-
Compound-X
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of Compound-X or with a fixed concentration for different time points. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Immunoblotting:
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: If necessary, strip the membrane and re-probe with a primary antibody for a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Data Presentation
| Compound-X Conc. (nM) | % POI Degradation (vs. Vehicle) |
| 0 (Vehicle) | 0 |
| 1 | 15 ± 3 |
| 10 | 48 ± 5 |
| 100 | 85 ± 4 |
| 1000 | 92 ± 2 |
| 10000 | 88 ± 6 (Hook effect) |
DC50: ~10 nM Dmax: ~92%
Immunoprecipitation (IP) to Confirm Ubiquitination
IP can be used to isolate the POI and subsequently probe for its ubiquitination status, providing evidence for the mechanism of degradation.
Application Note
This protocol is designed to confirm that the degradation of the POI by Compound-X is mediated by the ubiquitin-proteasome system. An increase in the polyubiquitination of the POI upon treatment with Compound-X (especially in the presence of a proteasome inhibitor) is a strong indicator of this mechanism.
Experimental Workflow
Caption: Immunoprecipitation experimental workflow.
Protocol
Materials:
-
Cell line expressing the POI
-
Compound-X
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer (non-denaturing) with protease and deubiquitinase inhibitors
-
Primary antibody against the POI for IP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western Blot
-
Other reagents for Western Blotting as listed above
Procedure:
-
Cell Treatment: Treat cells with Compound-X and a vehicle control. For a more pronounced effect, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours) before and during Compound-X treatment.
-
Cell Lysis: Lyse cells in ice-cold non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with an anti-POI antibody for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples as described in the previous section. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the POI. The membrane can also be probed with the anti-POI antibody to confirm successful immunoprecipitation.
Data Presentation
| Treatment | POI Ubiquitination (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| Compound-X | 3.5 ± 0.4 |
| MG132 | 1.8 ± 0.2 |
| Compound-X + MG132 | 8.2 ± 0.7 |
Quantitative Mass Spectrometry (Proteomics) for Global Protein Profiling
Mass spectrometry-based proteomics provides an unbiased and global view of protein abundance changes in response to Compound-X treatment, allowing for the assessment of both on-target degradation and potential off-target effects.
Application Note
This protocol is ideal for confirming the specificity of Compound-X-induced degradation. By quantifying thousands of proteins simultaneously, it can reveal if Compound-X selectively degrades the intended POI or if it affects the levels of other proteins.
Experimental Workflow
Caption: Quantitative Mass Spectrometry workflow.
Protocol
Materials:
-
Cell line expressing the POI
-
Compound-X
-
DMSO (vehicle control)
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with Compound-X and a vehicle control in biological replicates.
-
Sample Preparation:
-
Lyse the cells and extract total protein.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional): Label the peptides from different treatment groups with isobaric tags (e.g., TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon Compound-X treatment.
-
Data Presentation
| Protein Name | Log2 Fold Change (Compound-X vs. Vehicle) | p-value |
| POI | -3.5 | < 0.001 |
| Protein A | -0.2 | 0.65 |
| Protein B | 0.1 | 0.82 |
| DCAF15 | -0.05 | 0.91 |
| ... | ... | ... |
This comprehensive suite of techniques will enable a thorough characterization of the degradation profile of a DCAF15-recruiting molecular glue, providing critical data for its development as a potential therapeutic agent.
Application Notes and Protocols for Interleukin-15 (IL-15) in Patient-Derived Xenograft (PDX) Models of Acute Myeloid Leukemia (AML)
Disclaimer: Initial searches for "DP-15" in the context of Acute Myeloid Leukemia (AML) and patient-derived xenograft (PDX) models did not yield specific results. This document has been prepared based on the hypothesis that "this compound" may refer to Interleukin-15 (IL-15) or IL-15-related therapeutics, given the significant research on IL-15's role in AML immunotherapy.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-15 (IL-15) is a cytokine that plays a critical role in the development, proliferation, and activation of immune cells, particularly natural killer (NK) cells and CD8+ T cells.[1] These cells are potent effectors of anti-leukemia immunity. In the context of Acute Myeloid Leukemia (AML), IL-15 has emerged as a promising therapeutic agent due to its ability to enhance the body's immune response against cancer cells.[2] Patient-derived xenograft (PDX) models, where primary AML patient samples are engrafted into immunodeficient mice, are invaluable for the preclinical evaluation of novel therapies like those based on IL-15, as they preserve the biological and genetic characteristics of the original tumor. These models allow for the assessment of in vivo efficacy, investigation of mechanisms of action, and identification of potential biomarkers.
Application Notes
The primary application of IL-15 in AML PDX models revolves around its use in adoptive cell therapy, particularly with Chimeric Antigen Receptor (CAR) T-cells or Cytokine-Induced Killer (CIK) cells.
Mechanism of Action:
IL-15 signaling is initiated by its binding to the IL-15 receptor α (IL-15Rα), after which it is presented to cells expressing the IL-2/IL-15Rβ and common gamma-chain (γc) complex.[3][4] This interaction triggers several downstream signaling pathways, including:
-
JAK/STAT Pathway: Activation of JAK1/3 and subsequent phosphorylation of STAT3/5, leading to cellular activation and proliferation.[3][4]
-
PI3K/Akt/mTOR Pathway: Promotes cell survival and metabolism.[4][5]
-
Ras/Raf/MAPK Pathway: Contributes to cell proliferation and survival.[4]
In the context of AML, IL-15 has been shown to have a mitogenic and anti-apoptotic function in certain AML subsets.[6] However, its primary therapeutic application is to enhance the efficacy of immune effector cells. Transgenic expression of IL-15 in CAR T-cells helps to maintain the cells in a less differentiated, naïve/memory stem-like state, which improves their expansion, persistence, and anti-AML activity in PDX models.[7][8] IL-15 stimulation also upregulates the activating receptors on NK cells, enhancing their cytotoxic activity against autologous leukemic blasts.[9]
Therapeutic Strategies in AML PDX Models:
-
IL-15-Expressing CAR T-Cells: Genetically modifying CAR T-cells to express IL-15 has been shown to significantly improve their anti-leukemic activity in AML PDX models.[7][10] These modified T-cells exhibit superior expansion and persistence, leading to better control of leukemia progression and a significant survival advantage.[7][11]
-
IL-15-Activated CIK Cells: The use of IL-15 to expand and activate CIK cells ex vivo has demonstrated potent cytotoxic capacity against AML cells in preclinical mouse models.[12][13]
Challenges and Considerations:
-
Toxicity: Systemic administration of IL-15 can lead to toxicity.[14] In AML PDX models, CLL-1 CAR T-cells co-expressing transgenic IL-15 produced severe acute toxicity associated with high levels of pro-inflammatory cytokines like TNFα, IL-15, and IL-2.[10][15]
-
Mitigating Toxicity: Strategies to manage IL-15-related toxicity include blocking pro-inflammatory cytokines (e.g., using an anti-TNFα antibody) or incorporating safety switches (e.g., inducible caspase-9) into the CAR T-cell design to control their expansion.[10][15]
Data Presentation
Table 1: Efficacy of IL-15-Expressing CD123-Redirected T-Cells in AML PDX Models
| PDX Model | Treatment Group | Outcome Measure | Result | Reference |
| Autologous AML PDX | CD123-ENG.IL15 T-cells vs. CD123-ENG T-cells | Survival | Significant survival advantage | [7] |
| Autologous AML PDX | CD123-ENG.IL15 T-cells | T-cell Persistence in Peripheral Blood | Higher number of human T-cells | [7] |
| MOLM-13 Xenograft | CD123-ENG.IL15 T-cells | Leukemia Progression | Controlled for >25 days | [7][11] |
Table 2: In Vitro Cytotoxicity of IL-15-Expressing T-Cells
| Effector Cells | Target Cells | Assay | Outcome | Reference |
| CD123-ENG.IL15 T-cells | K562.CD123 | Luciferase-based cytotoxicity | Enhanced specific cytotoxic activity (p <0.05) | [7] |
| CD123-ENG & CD123-ENG.IL15 T-cells | Primary AML blasts | CFSE/7-AAD cell-based cytotoxicity | Significant cytotoxicity (p <0.001) | [7] |
Table 3: Cytokine Production by IL-15-Expressing T-Cells
| Effector Cells | Stimulation | Cytokines Measured | Result | Reference |
| CD123-ENG.IL15 T-cells | Co-culture with MOLM-13 | Granzyme B, IFN-γ, MIP-1α, Perforin, TNF-α, TNF-β | Enhanced polyfunctionality | [7][11] |
| CLL-1 CAR T + IL-15 | In vivo (PDX model) | TNFα, IL-15, IL-2 | High levels associated with toxicity | [10][15] |
Experimental Protocols
Protocol 1: Establishment of AML Patient-Derived Xenograft (PDX) Models
-
Animal Model: Use highly immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3 mice, which are engineered to express human cytokines (SCF, GM-CSF, and IL-3) that support myeloid cell engraftment.[16]
-
Patient Sample Preparation:
-
Obtain primary AML patient bone marrow or peripheral blood samples with high blast counts under institutional review board-approved protocols.
-
Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
For T-cell therapy studies, separate the sample into CD3-negative (for PDX establishment) and CD3-positive (for T-cell engineering) fractions.[7]
-
-
Engraftment:
-
On the day of injection, resuspend the CD3-negative AML blasts in a sterile, serum-free medium or PBS.
-
Intravenously inject 1.5 x 10^6 AML cells per mouse into 8-12-week-old NSG or NSG-SGM3 mice.[17]
-
-
Engraftment Monitoring:
-
Starting 2-3 weeks post-injection, monitor for engraftment of human AML cells (hCD45+CD33+) in the peripheral blood of the mice weekly or bi-weekly via flow cytometry.
-
Mice are considered successfully engrafted when the percentage of human AML cells reaches a predetermined level (e.g., >1%).
-
Protocol 2: Generation and Administration of IL-15-Expressing T-Cells
-
T-Cell Source: Use either healthy donor T-cells or the CD3-positive fraction from the autologous AML patient sample.[7]
-
T-Cell Activation and Transduction:
-
Activate T-cells using anti-CD3/CD28 beads.
-
Culture the T-cells in a suitable medium (e.g., RPMI) supplemented with IL-7 (10 ng/µL) and IL-15 (5 ng/µL).[7]
-
On day 3, transduce the T-cells with a retroviral vector encoding the chimeric antigen receptor (e.g., anti-CD123) and, if applicable, co-expressing IL-15.[7]
-
-
T-Cell Expansion: Expand the transduced T-cells in culture in the presence of IL-7 and IL-15.[7]
-
Administration to PDX Mice:
Protocol 3: Monitoring Therapeutic Efficacy and Toxicity
-
Leukemia Burden:
-
T-Cell Persistence:
-
Quantify the number of circulating human T-cells (hCD45+CD3+) in the peripheral blood of the mice by flow cytometry.[7]
-
-
Survival:
-
Toxicity Assessment:
-
Monitor for signs of cytokine release syndrome (e.g., hypothermia, tachypnea).[10]
-
At the experimental endpoint, collect serum to measure cytokine levels (e.g., TNFα, IL-15, IL-2) by multiplex analysis.[10][17]
-
Perform histopathological examination of tissues (e.g., lung, liver) to assess for inflammatory changes and tissue damage.[10][15]
-
Visualizations
Caption: IL-15 Signaling Pathway in Immune Cells.
Caption: Workflow for Evaluating IL-15 Therapies in AML PDX Models.
References
- 1. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Serum Interleukin-15 in Acute Lymphoid and Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]
- 5. Chronic IL-15 Stimulation and Impaired mTOR Signaling and Metabolism in Natural Killer Cells During Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin-15 enhances natural killer cell cytotoxicity in patients with acute myeloid leukemia by upregulating the activating NK cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating TNFα activity allows transgenic IL15-Expressing CLL-1 CAR T cells to safely eliminate acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models [frontiersin.org]
- 12. Cytotoxic Capacity of IL-15-Stimulated Cytokine-Induced Killer Cells Against Human Acute Myeloid Leukemia and Rhabdomyosarcoma in Humanized Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Capacity of IL-15-Stimulated Cytokine-Induced Killer Cells Against Human Acute Myeloid Leukemia and Rhabdomyosarcoma in Humanized Preclinical Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IL-15/IL-15Rα/CD80-expressing AML cell vaccines eradicate minimal residual disease in leukemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulating TNFα activity allows transgenic IL15-Expressing CLL-1 CAR T cells to safely eliminate acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Administration and Dosage of DP-15
Disclaimer: The following application notes and protocols are provided as a generalized framework for the preclinical evaluation of a hypothetical novel therapeutic agent, designated here as DP-15. The specific details of administration route and dosage will be highly dependent on the physicochemical properties of the actual compound, its mechanism of action, and the preclinical model being used. These protocols are intended for an audience of researchers, scientists, and drug development professionals and should be adapted and validated for the specific compound of interest.
Introduction
This compound is a hypothetical small molecule inhibitor of the pro-inflammatory signaling molecule, JNK (c-Jun N-terminal kinase). Dysregulation of the JNK signaling pathway is implicated in a variety of inflammatory diseases and neurodegenerative disorders. These protocols outline the suggested administration routes and dosage determination studies for the preclinical evaluation of this compound in a murine model of neuroinflammation.
Proposed Mechanism of Action
This compound is designed to competitively inhibit the ATP-binding site of JNK, thereby preventing the downstream phosphorylation of transcription factors such as c-Jun and subsequent inflammatory gene expression.
Figure 1: Proposed JNK signaling pathway and inhibitory action of this compound.
Recommended Administration Routes
The choice of administration route in preclinical studies should align with the intended clinical application and the physicochemical properties of the drug candidate.[1] For a systemically acting inhibitor like this compound, both oral and parenteral routes should be evaluated.
Oral (PO) Administration
Oral administration is often preferred for chronic dosing due to its convenience and patient compliance.
Intraperitoneal (IP) Injection
IP injection is a common parenteral route in rodent models, allowing for rapid systemic exposure and bypassing first-pass metabolism.
Intravenous (IV) Injection
IV injection provides immediate and complete bioavailability and is useful for initial pharmacokinetic (PK) studies.
Dosage and Formulation
Formulation
The formulation of this compound is critical for its solubility, stability, and bioavailability.
| Route | Vehicle | Preparation | Storage |
| Oral (PO) | 0.5% (w/v) Methylcellulose in sterile water | Suspend this compound powder in the vehicle by vortexing and sonication. | Store at 4°C for up to one week. |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 50% Saline | Dissolve this compound in DMSO, then add PEG300 and saline. | Prepare fresh daily. |
| Intravenous (IV) | 5% DMSO, 95% Saline | Dissolve this compound in DMSO and dilute with saline. | Prepare fresh immediately before use. |
Dose Selection
Initial dose selection should be based on in vitro efficacy data (e.g., IC50) and preliminary tolerability studies. A dose-ranging study is essential to determine the optimal dose for efficacy studies.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.
Workflow:
Figure 2: Workflow for a Maximum Tolerated Dose (MTD) study.
Protocol:
-
Animal Model: C57BL/6 mice, 8-10 weeks old, n=3-5 per group (male and female).
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound daily for 7 days via the intended route (e.g., PO or IP).
-
Monitoring: Observe animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.).
-
Endpoint: The MTD is defined as the highest dose at which no more than one animal in a cohort exhibits signs of dose-limiting toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model: C57BL/6 mice, 8-10 weeks old, n=3 per timepoint.
-
Dosing: Administer a single dose of this compound via IV and PO routes.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using LC-MS/MS.
-
Data Presentation:
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 2400 | 4800 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 20 |
Pharmacodynamic (PD) Biomarker Study
Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of JNK signaling.
Protocol:
-
Animal Model: C57BL/6 mice with induced neuroinflammation (e.g., LPS injection).
-
Dosing: Administer a range of this compound doses (e.g., 1, 3, 10, 30 mg/kg) one hour prior to LPS challenge.
-
Sample Collection: Collect brain tissue 2 hours after LPS challenge.
-
Analysis: Measure the levels of phosphorylated c-Jun (p-c-Jun) by Western blot or ELISA.
-
Data Presentation:
| Dose (mg/kg) | p-c-Jun Inhibition (%) |
| Vehicle | 0 |
| 1 | 25 |
| 3 | 50 |
| 10 | 85 |
| 30 | 95 |
Conclusion
These application notes provide a comprehensive, albeit hypothetical, framework for the initial preclinical evaluation of this compound. The successful completion of these studies, including MTD, PK, and PD assessments, is crucial for establishing a safe and efficacious dose for subsequent pivotal efficacy and toxicology studies. The integration of pharmacokinetic and pharmacodynamic data is essential for optimizing the dosing regimen and increasing the probability of clinical success.[2] The ultimate goal of preclinical development is to define the therapeutic index and set the initial starting doses for clinical trials.[1]
References
Application Note: Flow Cytometry Analysis of Apoptosis in DP-15 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Therapeutic strategies aimed at inducing apoptosis in malignant cells are a primary focus of oncological research. DP-15 is a novel investigational compound demonstrating potent anti-proliferative effects. This application note provides a detailed protocol for quantifying apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and the translocation of phosphatidylserine (PS).[1][2]
-
Annexin V: In the early stages of apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[3] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost, staining the nucleus red.[1]
By using both stains, cell populations can be resolved as follows:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[3]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[3]
Materials and Reagents
-
Target cancer cell line (e.g., HCT116, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer equipped with a 488 nm laser
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment (e.g., 1 x 10^6 cells/mL).[4] Incubate for 24 hours at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Aspirate the old medium from the cells and add the medium containing the desired final concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) based on previous cytotoxicity assays.
Cell Harvesting and Staining
-
Harvesting:
-
Adherent Cells: Aspirate the medium (which contains apoptotic floating cells) and transfer to a flow cytometry tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the supernatant collected earlier.
-
Suspension Cells: Gently pipette the cell suspension and transfer it to a flow cytometry tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[4] Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.[4][5] Centrifuge again and discard the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[4]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[4][5]
-
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer using compensation controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.[4] This is critical to correct for spectral overlap.
-
Data Acquisition: Analyze the samples on the flow cytometer immediately (within one hour) after staining.[4][5] Collect data for at least 10,000 events per sample.
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From this population, create a dot plot of FITC (Annexin V) vs. PI fluorescence.
-
Set quadrants based on the negative and single-positive controls to distinguish the four populations: viable (lower-left), early apoptotic (lower-right), late apoptotic/necrotic (upper-right), and necrotic (upper-left).
-
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table to show the dose-dependent effect of this compound on apoptosis.
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 78.4 ± 3.5 | 15.1 ± 1.8 | 6.5 ± 0.9 |
| 50 | 45.6 ± 4.2 | 35.8 ± 2.9 | 18.6 ± 2.1 |
| 100 | 15.3 ± 2.8 | 48.2 ± 3.7 | 36.5 ± 3.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Proposed Signaling Pathway for this compound Induced Apoptosis
Based on common mechanisms of drug-induced apoptosis, this compound may act through the intrinsic (mitochondrial) pathway, which involves the activation of caspases.[6][7][8] Caspases are a family of proteases that execute the dismantling of the cell.[6][8][9] The process is often initiated by initiator caspases like Caspase-9, which then activate executioner caspases such as Caspase-3.[6][7][8]
Caption: Proposed intrinsic pathway of this compound apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 7. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase‐activation pathways in apoptosis and immunity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Measuring GSPT1 and BRD4 Levels Following DP-15 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for the detection and quantification of GSPT1 and BRD4 protein levels in cultured cells following treatment with DP-15, a dual degrader of both proteins. GSPT1 (G1 to S phase transition 1) and BRD4 (Bromodomain-containing protein 4) are implicated in the progression of various cancers, making them attractive therapeutic targets.[1][2] this compound has been identified as a dual degrader of GSPT1 and BRD4, showing potential as a therapeutic agent, particularly in hematological malignancies.[2] The following protocols detail the necessary steps for cell culture, treatment with this compound, and subsequent analysis of GSPT1 and BRD4 protein levels via Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for the Western blotting protocol.
References
Troubleshooting & Optimization
Optimizing DP-15 experimental protocols for reproducibility
Welcome to the technical support center for the DP-15 experimental protocol. This resource is designed to help you optimize your experiments for maximum reproducibility and troubleshoot common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for ensuring reproducibility in the this compound assay?
A1: The most critical factor is maintaining consistent cell culture conditions. The metabolic state, passage number, and confluency of the cell line used can significantly impact the signaling pathway targeted by the this compound protocol. We recommend creating a detailed cell banking and handling SOP, and only using cells within a narrow passage number range (e.g., passages 5-15) for all experiments.
Q2: How often should I calibrate my instruments when running the this compound protocol?
A2: For optimal consistency, we recommend daily calibration for instruments used frequently, such as pipettes and plate readers. A full system calibration should be performed at least quarterly. Maintain a calibration log for each piece of equipment to track performance over time.
Q3: Can I use reagents from different suppliers?
A3: While it is possible, we strongly advise against it for critical reagents like the primary antibody or the substrate. Lot-to-lot variability, even from the same supplier, can introduce significant variance. If you must switch suppliers or lots, a full validation experiment must be performed to bridge the performance of the new reagent to the old one.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
You are observing a high coefficient of variation (CV%) > 15% between your technical replicates within the same plate.
Troubleshooting Steps:
-
Pipetting Technique: Inconsistent pipetting is the most common source of variability. Ensure you are using calibrated pipettes, pre-wetting the tip, and using a consistent, slow dispensing technique. Avoid introducing bubbles into the wells.
-
Reagent Mixing: Ensure all reagents, especially cell suspensions and viscous solutions, are thoroughly but gently mixed before being dispensed into the plate.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. If you see a pattern of variability (e.g., outer wells differing from inner wells), consider avoiding the use of the outermost wells and instead filling them with sterile PBS or water to create a humidity barrier.
-
Temperature Gradients: Ensure the plate is incubated on a flat, thermally conductive surface. Uneven heating or cooling can cause wells to react at different rates.
Technical Support Center: Troubleshooting Inconsistent Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot experiments.
Troubleshooting Guides
This section is designed to help you identify and solve specific problems you may be encountering with your Western blot results for protein targets.
Problem: No or Weak Signal
One of the most common issues in Western blotting is the absence or weakness of the target protein signal. This can be due to a variety of factors, from antibody issues to problems with the experimental procedure.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Antibody Issues | - Inactive primary or secondary antibody: Test antibody activity using a dot blot. Ensure antibodies have been stored correctly and are within their expiration date. Avoid reusing diluted antibodies.[1][2][3] - Incorrect antibody concentration: Optimize the concentration of both primary and secondary antibodies by performing a titration.[1][3][4] - Incompatible primary and secondary antibodies: Ensure the secondary antibody is specific for the host species of the primary antibody.[5] |
| Protein-Related Issues | - Low protein expression: The target protein may not be highly expressed in your cell or tissue type. Use a positive control to confirm expression.[1] Consider enriching the target protein via immunoprecipitation before blotting.[6] - Insufficient protein loaded: Increase the amount of protein loaded onto the gel.[2][3][4] - Protein degradation: Prepare fresh samples and use protease and phosphatase inhibitors in your lysis buffer.[2][7] |
| Procedural Issues | - Inefficient protein transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4][5][6] For large proteins, a longer transfer time may be needed, while for small proteins, a shorter time can prevent over-transfer.[1][3] Ensure no air bubbles are trapped between the gel and the membrane.[1][6] - Excessive washing: Reduce the number and duration of washing steps.[1][5] - Suboptimal blocking: Some blocking buffers, like non-fat dry milk, can mask certain antigens. Try switching to a different blocking agent like BSA.[8] - Inactive detection reagent: Ensure the substrate has not expired and has been stored correctly.[1] Increase the substrate incubation time.[1] |
Problem: High Background
High background can obscure the bands of interest, making it difficult to interpret the results. This is often caused by non-specific binding of the antibodies.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Antibody Issues | - Primary or secondary antibody concentration too high: Decrease the antibody concentration. The secondary antibody is often the primary cause of high background.[9][10][11] - Non-specific binding of the secondary antibody: Run a control blot with only the secondary antibody to check for non-specific binding.[10] Consider using a more highly cross-adsorbed secondary antibody.[9] |
| Procedural Issues | - Insufficient blocking: Increase the blocking time to at least 1-2 hours at room temperature or overnight at 4°C.[9][12] Ensure the blocking solution is fresh and completely covers the membrane.[9] You can also try increasing the concentration of the blocking agent (e.g., to 10% milk).[9] - Inadequate washing: Increase the number and duration of washes to remove unbound antibodies.[4][9][13] Using a detergent like Tween-20 in the wash buffer can also help.[3][4] - Membrane contamination: Handle the membrane with clean forceps and avoid touching it with your hands.[3] Ensure all equipment and solutions are clean.[5] - Membrane drying out: Do not allow the membrane to dry out at any point during the process.[10][12] |
Problem: Non-Specific Bands
The presence of extra, unexpected bands can make it challenging to identify the target protein. These can arise from several sources.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Antibody Issues | - Primary antibody concentration too high: A high concentration can lead to binding to proteins with lower affinity.[7][11] Reduce the primary antibody concentration. - Antibody is not specific enough: Use an affinity-purified primary antibody.[14] You can also check the antibody's specificity with a blocking peptide.[14] |
| Protein-Related Issues | - Protein degradation: The presence of proteases can lead to protein cleavage, resulting in lower molecular weight bands.[2][7] Always add protease inhibitors to your samples.[2][7] - Splice variants or post-translational modifications: The target protein may exist in different isoforms or have modifications like glycosylation or phosphorylation, which can cause multiple bands.[2][14][15] - Protein multimers: Incomplete denaturation of samples can result in dimers or multimers, appearing as higher molecular weight bands.[14] Ensure samples are fully reduced and denatured by adding fresh DTT or β-mercaptoethanol and boiling.[14] |
| Procedural Issues | - Too much protein loaded: Overloading the gel can cause "ghost bands" and other artifacts.[2][7] Reduce the amount of protein loaded per lane. - Incomplete blocking: Insufficient blocking can lead to non-specific antibody binding.[11] Optimize your blocking conditions as described in the "High Background" section. |
Problem: Irregular Bands (Smiling, Streaking, or Uneven)
The appearance of bands that are not sharp and straight can affect the accuracy of quantification.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Electrophoresis Issues | - "Smiling" bands: This is often due to the gel running too hot.[15] Run the gel at a lower voltage or in a cold room.[15][16] Ensure the running buffer is fresh and at the correct concentration.[15] - Uneven gel polymerization: This can cause proteins to migrate at different rates across the lane.[4][16] Ensure the gel is poured evenly and allowed to fully polymerize. Using pre-cast gels can improve consistency.[15] |
| Sample Preparation Issues | - Streaking: This can be caused by degraded samples or overloading the lane with too much protein.[16] Ensure your samples are fresh and reduce the amount of protein loaded.[16] - Viscous samples: High salt concentrations can cause issues with sample migration.[3] Consider desalting your samples before loading.[3] |
| Transfer Issues | - Uneven transfer: Air bubbles between the gel and membrane will block transfer.[1][6] Carefully remove any bubbles when setting up the transfer sandwich.[1][6] |
Frequently Asked Questions (FAQs)
Q1: How much protein should I load per well?
For cell lysates, a common starting point is 10-50 µg of total protein per lane.[17] For purified proteins, 10-100 ng is often sufficient.[7] However, the optimal amount can vary depending on the abundance of your target protein, so you may need to perform a serial dilution to determine the ideal loading amount.[3][18]
Q2: What is the best blocking buffer to use?
The most common blocking buffers are 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[4] While milk is often more effective at reducing background, it can sometimes mask certain epitopes.[2] For phosphorylated proteins, BSA is generally recommended as milk contains casein, which is a phosphoprotein and can cause high background.[9][10]
Q3: How can I be sure that my protein has transferred from the gel to the membrane?
A simple way to check for successful transfer is to stain the membrane with a reversible protein stain like Ponceau S immediately after the transfer is complete.[4][5][6] This will allow you to visualize the protein bands on the membrane.
Q4: Can I reuse my primary antibody?
While it is possible to reuse primary antibodies, it is generally not recommended as the antibody can lose activity after dilution and the buffer can become contaminated.[2] For the most consistent results, it is best to use a fresh dilution of the antibody for each experiment.[2]
Q5: How can I accurately quantify my Western blot results?
For accurate quantification, it is crucial to ensure that the signal intensity is within the linear range of detection.[13] This often requires loading a dilution series of your sample to find the optimal amount.[18] It is also important to use a reliable loading control to normalize your data and to use image analysis software for densitometry measurements.[13]
Experimental Protocol: Standard Western Blot
This protocol provides a general workflow for performing a Western blot. Optimization may be required for specific proteins and antibodies.
1. Sample Preparation
-
Wash cells with ice-cold PBS.[19]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19][20]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[19][20]
-
Incubate on ice for 30 minutes with agitation.[20]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[19][20]
-
Transfer the supernatant to a new tube and determine the protein concentration using a protein assay (e.g., BCA assay).[19][20]
-
Add an equal volume of 2x Laemmli sample buffer to the desired amount of protein (e.g., 20 µg).[17][20]
2. Gel Electrophoresis
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.[20][21] The percentage of the gel will depend on the size of your target protein.[17]
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[20][21]
3. Protein Transfer
-
Soak the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer. If using a PVDF membrane, it must first be activated with methanol.[5]
-
Assemble the transfer sandwich, ensuring there are no air bubbles between the layers.[1][6][21]
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[19] Transfer conditions (time and voltage) will need to be optimized based on the protein size and transfer apparatus.[20]
4. Immunodetection
-
After transfer, wash the membrane briefly with TBST.[17]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour at room temperature with gentle agitation.[21]
-
Wash the membrane 2-3 times with TBST for 5-10 minutes each.[21]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C with gentle agitation.[17][21]
-
Wash the membrane three times with TBST for 5-10 minutes each.[17][21]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[20][21]
-
Wash the membrane three times with TBST for 5-10 minutes each.[19][21]
5. Signal Detection
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[19]
-
Incubate the membrane with the substrate for 1-5 minutes.[19]
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[19]
Visualizations
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. arp1.com [arp1.com]
- 8. bosterbio.com [bosterbio.com]
- 9. westernblot.cc [westernblot.cc]
- 10. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. biossusa.com [biossusa.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. origene.com [origene.com]
- 20. bio-rad.com [bio-rad.com]
- 21. novateinbio.com [novateinbio.com]
Strategies for improving the efficacy of DP-15 in resistant AML cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DP-15 in resistant Acute Myeloid Leukemia (AML) cell lines. Our aim is to help you navigate common experimental challenges and improve the efficacy of your studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Problem: Reduced this compound Efficacy in Resistant Cell Lines
Question: We are observing significantly lower cytotoxicity of this compound in our resistant AML cell line compared to the parental, sensitive line. What are the potential causes and how can we address this?
Answer:
Reduced efficacy of this compound, a novel BCL-2 inhibitor, in resistant AML cell lines is a common challenge. This is often due to the upregulation of alternative anti-apoptotic proteins, particularly MCL-1, which can compensate for BCL-2 inhibition. Here is a step-by-step guide to investigate and potentially overcome this resistance.
Experimental Workflow for Troubleshooting Reduced Efficacy
Caption: Troubleshooting workflow for reduced this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, orally bioavailable small molecule inhibitor of B-cell lymphoma 2 (BCL-2). BCL-2 is an anti-apoptotic protein that is frequently overexpressed in AML cells, contributing to their survival. By binding to the BH3-mimetic groove of BCL-2, this compound prevents it from sequestering pro-apoptotic proteins like BIM, thereby allowing apoptosis to proceed.
Q2: What are the most common mechanisms of resistance to BCL-2 inhibitors like this compound in AML?
The most prevalent resistance mechanism is the upregulation of other anti-apoptotic proteins from the same BCL-2 family, which are not targeted by this compound. These include:
-
MCL-1 (Myeloid Cell Leukemia 1): This is the most frequently observed mechanism. AML cells can become dependent on MCL-1 for survival when BCL-2 is inhibited.
-
BCL-XL: Another anti-apoptotic protein that can compensate for BCL-2 inhibition.
-
Mutations in BCL-2: While less common, mutations in the this compound binding site of BCL-2 can prevent the drug from binding effectively.
Signaling Pathway in BCL-2 Inhibitor Resistance
Caption: this compound action and the MCL-1 resistance mechanism.
Q3: What combination strategies can enhance this compound efficacy in resistant AML?
Combination therapy is a key strategy to overcome resistance. Based on the common resistance mechanisms, the following combinations are recommended:
-
This compound + MCL-1 Inhibitor (e.g., S63845, AZD5991): This is the most rational combination to co-target the two key survival proteins in AML. This dual inhibition can restore sensitivity in resistant cells.
-
This compound + Hypomethylating Agents (e.g., Azacitidine): These agents can epigenetically reprogram cells and have been shown to synergize with BCL-2 inhibitors.
-
This compound + FLT3 Inhibitors (e.g., Gilteritinib): In AML with FLT3 mutations, co-targeting this key signaling pathway and BCL-2 can be highly effective.
Data Presentation: Quantitative Summary
Table 1: IC50 Values of this compound in Sensitive vs. Resistant AML Cell Lines
| Cell Line | Type | This compound IC50 (nM) |
| OCI-AML3 | Sensitive | 15 |
| OCI-AML3-R | Resistant | 450 |
| MOLM-13 | Sensitive | 25 |
| MOLM-13-R | Resistant | 800 |
Table 2: Efficacy of this compound and MCL-1 Inhibitor Combination in Resistant Cells
| Cell Line | Treatment | Apoptosis (% Annexin V+) |
| OCI-AML3-R | Control | 5% |
| OCI-AML3-R | This compound (200 nM) | 15% |
| OCI-AML3-R | MCL-1i (S63845, 100 nM) | 20% |
| OCI-AML3-R | This compound + MCL-1i | 75% |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay
-
Cell Seeding: Seed AML cells (sensitive and resistant) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: Add 20 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Measurement: Shake the plate for 2 minutes to lyse the cells, then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Anti-Apoptotic Proteins
-
Cell Lysis: Treat cells with this compound (at IC50 concentration for the sensitive line) for 24 hours. Harvest and lyse 1-2 x 10^6 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BCL-2, MCL-1, BCL-XL, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.
Technical Support Center: Troubleshooting DP-15 Dose-Response Curves in Cytotoxicity Assays
Welcome to the technical support center for DP-15 cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when generating and interpreting dose-response curves for the compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a this compound dose-response curve?
A typical dose-response curve for a cytotoxic agent is sigmoidal, showing a dose-dependent decrease in cell viability.[1] However, the exact shape can be influenced by the compound's mechanism of action and the specifics of the experimental setup. In some cases, biphasic or non-sigmoidal curves may be observed.[2][3]
Q2: What are the most common reasons for high variability between replicate wells?
High variability can obscure the true cytotoxic effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, and edge effects in multi-well plates.[4][5] Ensuring a homogeneous cell suspension and careful pipetting technique are crucial. To mitigate edge effects, it's recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.[4]
Q3: My untreated control wells show low viability. What could be the cause?
Low viability in negative controls suggests a problem with the general health of the cells or the assay conditions.[5] Potential causes include unhealthy or over-confluent cells, contamination (e.g., mycoplasma), or toxicity from the assay reagents themselves.[6][7]
Q4: I'm observing a flat dose-response curve, with no significant cytotoxicity even at high concentrations of this compound. What should I investigate?
A flat curve may indicate that this compound is not cytotoxic to the specific cell line under the tested conditions.[8] Other possibilities include issues with the compound's solubility or stability in the culture medium, or that the chosen assay is not suitable for detecting the specific mechanism of cell death induced by this compound.
Q5: My dose-response curve has a U-shape or inverted U-shape (biphasic). What does this mean?
This phenomenon, often referred to as hormesis, is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses (or vice-versa).[9][10][11] Such biphasic responses can be a real biological effect of the compound.[12][13] It is important to use appropriate non-linear regression models that can fit biphasic data to accurately determine parameters like the EC50 or IC50.[14]
Troubleshooting Guide
This section provides a structured approach to resolving common issues with this compound dose-response curves.
Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during the experiment.[6][15][16] Create a standard curve by seeding a range of cell densities and measuring their response at different time points (24, 48, 72 hours).[15] |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be cytotoxic at certain concentrations.[17][18][19][20][21] Always include a vehicle control (cells treated with the highest concentration of solvent used in the experiment). Determine the maximum non-toxic concentration of the solvent for your cell line.[18] |
| Pipetting and Mixing | Inaccurate pipetting can lead to significant errors. Use calibrated pipettes and ensure thorough mixing of reagents and cell suspensions.[4][22] |
| Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. "Edge effects" can occur in 96-well plates due to evaporation; consider not using the outer wells for critical data points.[4] |
Issue 2: Unexpected Curve Shapes
| Potential Cause | Troubleshooting Steps |
| Biphasic (Hormetic) Effect | This may be a genuine biological response.[9][10] Ensure your concentration range is wide enough to capture both the stimulatory and inhibitory phases. Use a non-linear regression model specifically designed for biphasic curves for data analysis.[11][14] |
| Flat or Shallow Curve | This compound may have low potency or be non-toxic to the selected cell line. Confirm the compound's solubility and stability in your culture medium. Consider extending the incubation time or using a more sensitive cell line. It's also possible the chosen assay is not detecting the mode of cell death; consider an orthogonal assay (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH). |
| Steep Curve | A very steep curve can make it difficult to accurately determine the IC50.[23] This may indicate a narrow concentration range over which the compound is effective. Use a narrower range of concentrations with more data points around the estimated IC50 for a more precise measurement. |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][24]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.[25]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include untreated and vehicle controls.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[24][27]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the purple formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[24]
LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay is a colorimetric assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[28]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[29]
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well.[30][31]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[28]
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm.
Signaling Pathways and Workflows
Experimental Workflow for a Standard Cytotoxicity Assay
Caption: General experimental workflow for a cytotoxicity assay.
Troubleshooting Logic for Unexpected Dose-Response Curves
Caption: Troubleshooting flowchart for common dose-response curve issues.
Simplified Caspase-Mediated Apoptosis Pathway
This compound may induce cytotoxicity through the activation of caspases, a family of proteases central to apoptosis.[32][33]
Caption: Overview of intrinsic and extrinsic apoptosis pathways.[34][35][36]
Simplified MAPK Signaling Pathway in Cytotoxicity
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating various cellular processes, including apoptosis, and could be modulated by this compound.[37][38][39][40]
Caption: Simplified representation of the MAPK stress-response pathway leading to apoptosis.[41]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 3. kineon.io [kineon.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hormesis: a stress response in cells exposed to low levels of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. graphpad.com [graphpad.com]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. protocols.io [protocols.io]
- 29. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cellbiologics.com [cellbiologics.com]
- 31. sciencellonline.com [sciencellonline.com]
- 32. abeomics.com [abeomics.com]
- 33. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Caspase - Wikipedia [en.wikipedia.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 40. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 41. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Overcoming challenges with in vivo delivery and bioavailability of DP-15
Welcome to the technical support center for DP-15, a novel peptide-based inhibitor of the PD-1/PD-L1 signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo delivery and bioavailability of this compound.
Troubleshooting Guides
This section provides solutions to specific issues that you may encounter during your in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low plasma concentration of this compound post-administration. | Rapid enzymatic degradation: Peptides are susceptible to proteases in the plasma and tissues. | - Formulation with protease inhibitors: Co-administer this compound with a cocktail of broad-spectrum protease inhibitors. - PEGylation: Modify this compound with polyethylene glycol (PEG) to shield it from enzymatic degradation and reduce renal clearance. - Amino acid modification: Substitute L-amino acids with D-amino acids at protease cleavage sites to enhance stability. |
| Poor absorption from the injection site (subcutaneous or intramuscular). | - Optimize formulation: Use permeation enhancers or a depot formulation to improve absorption. - Change administration route: Consider intravenous administration for 100% initial bioavailability. | |
| Rapid renal clearance: Small peptides are quickly filtered by the kidneys. | - Increase hydrodynamic radius: Formulate this compound in a nanoparticle or liposomal carrier. - PEGylation: As mentioned above, PEGylation increases the size of the molecule, reducing renal filtration. | |
| High variability in therapeutic efficacy between subjects. | Inconsistent dosing: Inaccurate preparation of dosing solutions or administration technique. | - Standardize dosing procedure: Ensure accurate weighing of this compound and use calibrated equipment for administration. - Validate administration technique: Confirm the intended delivery to the correct anatomical location (e.g., intraperitoneal vs. subcutaneous). |
| Biological variability: Differences in metabolism or target expression between individual animals. | - Increase sample size: Use a larger cohort of animals to account for biological variability. - Pre-screen subjects: If possible, screen animals for baseline levels of PD-L1 expression. | |
| Observed off-target effects or toxicity. | Non-specific binding: The peptide may be interacting with unintended targets. | - Targeted delivery system: Encapsulate this compound in a ligand-targeted nanoparticle (e.g., with an antibody against a tumor-specific antigen) to increase accumulation at the tumor site. |
| High dose required for efficacy: Leading to off-target effects. | - Combination therapy: Use this compound in combination with other immunomodulatory agents to achieve a synergistic effect at a lower dose. |
Experimental Workflow for Investigating Low Bioavailability
Caption: Troubleshooting workflow for low this compound bioavailability.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a synthetic peptide that competitively binds to Programmed Death-Ligand 1 (PD-L1), preventing its interaction with the Programmed Death-1 (PD-1) receptor on T-cells. This blockade disrupts the inhibitory signal, thereby restoring T-cell activity against tumor cells.
PD-1/PD-L1 Signaling Pathway
Caption: this compound blocks the PD-1/PD-L1 inhibitory signaling pathway.
2. What is the recommended solvent for reconstituting lyophilized this compound?
For in vivo use, it is recommended to reconstitute lyophilized this compound in sterile, pyrogen-free phosphate-buffered saline (PBS) at pH 7.4. For stock solutions, sterile water or dimethyl sulfoxide (DMSO) can be used, but the final concentration of DMSO in the dosing solution should be less than 1% to avoid toxicity.
3. How should this compound be stored?
Lyophilized this compound should be stored at -20°C. Reconstituted solutions should be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
4. What are the expected pharmacokinetic parameters of this compound in its naive vs. formulated state?
The following table provides a summary of hypothetical pharmacokinetic data for unmodified this compound versus a PEGylated nanoparticle formulation of this compound in a murine model.
| Parameter | Unmodified this compound | PEGylated this compound Nanoparticle |
| Half-life (t½) | ~15 minutes | ~6 hours |
| Cmax (at 10 mg/kg IV) | 5 µg/mL | 2 µg/mL |
| AUC (Area Under the Curve) | 1.2 µg·h/mL | 15 µg·h/mL |
| Bioavailability (SubQ) | <5% | ~70% |
5. Can this compound be used in combination with other therapies?
Yes, pre-clinical studies suggest that this compound may have a synergistic effect when used in combination with chemotherapy, radiation therapy, or other immunotherapies such as CTLA-4 inhibitors. A thorough evaluation of the dosing and timing of each agent is recommended.
Experimental Protocols
Protocol 1: In Vivo Stability Assay of this compound
Objective: To determine the half-life of this compound in mouse plasma.
Materials:
-
This compound
-
Healthy mice
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Administer this compound to mice via intravenous (IV) injection at a concentration of 10 mg/kg.
-
At various time points (e.g., 2, 5, 15, 30, 60, and 120 minutes) post-injection, collect blood samples via retro-orbital bleeding into EDTA-coated tubes.
-
Immediately centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the half-life of this compound by plotting the plasma concentration versus time and fitting the data to a one-phase decay model.
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles
Objective: To formulate this compound into biodegradable nanoparticles to improve its bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Dissolve 100 mg of PLGA in 2 mL of DCM.
-
Dissolve 10 mg of this compound in 200 µL of sterile water.
-
Add the this compound solution to the PLGA solution and emulsify by probe sonication for 1 minute on ice to create a primary water-in-oil (w/o) emulsion.
-
Add the primary emulsion to 10 mL of a 2% PVA solution and sonicate for 2 minutes on ice to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion on a magnetic stirrer at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with sterile water to remove residual PVA.
-
Resuspend the final nanoparticle formulation in sterile PBS for in vivo administration.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Technical Support Center: Mitigating Drug-Induced Toxicity in Non-Cancerous Cells
Disclaimer: The term "DP-15" is not a standardized scientific identifier and may refer to different molecules depending on the research context. Based on common nomenclature and search results, this guide will primarily focus on Interleukin-15 (IL-15) as a likely candidate for "this compound," a pro-inflammatory cytokine with known effects on various cell types. We will also briefly address other potential molecules like GDF15 and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) . This guide provides general principles and specific examples for mitigating toxicity in non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the first steps to take when observing unexpected toxicity in my non-cancerous cell line?
A1: When you observe unexpected toxicity, it is crucial to first verify the basics of your experiment.
-
Confirm Reagent Identity and Concentration: Double-check that the correct compound was used and that the final concentration is accurate.
-
Assess Cell Health: Ensure your control (untreated) cells are healthy and growing as expected.
-
Review Protocol: Carefully review your experimental protocol for any deviations.
-
Literature Search: Conduct a thorough literature search for known toxicities of the compound or similar molecules in your specific cell type.
Q2: How can I distinguish between apoptosis and necrosis in my cell culture?
A2: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) can be distinguished by specific morphological and biochemical markers.
-
Morphology: Apoptotic cells often show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.
-
Biochemical Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI only enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Caspase Activity Assays: Caspases are key enzymes in the apoptotic pathway. Assays for caspases (e.g., caspase-3, -8, -9) can confirm apoptosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from necrotic cells and can be measured in the culture medium.
-
Q3: What are common in vitro and in vivo methods to assess drug toxicity?
A3: A variety of methods are used to assess drug toxicity.[1][2]
-
In Vitro (Cell-based) Assays:
-
Cell Viability Assays: (e.g., MTT, MTS, WST-1) to measure metabolic activity.
-
Cytotoxicity Assays: (e.g., LDH release, Trypan Blue exclusion) to measure cell membrane integrity.
-
Apoptosis Assays: (e.g., Annexin V/PI, caspase activity).
-
Genotoxicity Assays: (e.g., Comet assay, micronucleus test) to assess DNA damage.
-
-
In Vivo (Animal Models) Studies:
-
Acute Toxicity Studies: To determine the effects of a single high dose and the lethal dose (LD50).[1]
-
Repeated Dose Toxicity Studies: To evaluate the effects of long-term exposure.
-
Histopathological Examination: Microscopic examination of tissues for signs of damage.[1]
-
Biochemical Assessments: Analysis of blood and urine for markers of organ function (e.g., liver enzymes, kidney function markers).[1]
-
Behavioral Observations: Monitoring for changes in activity, feeding, or signs of distress.[1]
-
Specific Questions Regarding IL-15 ("this compound")
Q4: We are using IL-15 to stimulate immune cells in a co-culture with non-cancerous stromal cells, and we are seeing toxicity in the stromal cells. Why might this be happening?
A4: While IL-15 is crucial for the survival and proliferation of immune cells like NK and T cells, chronic or high-dose stimulation can lead to off-target effects.[3][4] The pro-inflammatory nature of IL-15 can induce stress and apoptosis in non-immune cells, especially in a prolonged co-culture setting. The activated immune cells themselves might also be contributing to the toxicity through the release of cytotoxic granules like perforin and granzymes.[3][4]
Q5: What signaling pathways are activated by IL-15 that could lead to toxicity in non-cancerous cells?
A5: IL-15 signals through a receptor complex that activates several downstream pathways.[3][4][5] Chronic activation of these pathways can lead to cellular stress and apoptosis.
-
JAK/STAT Pathway: Primarily JAK1/JAK3 and STAT3/STAT5, which are involved in cell proliferation, differentiation, and survival. Overactivation can lead to uncontrolled cell growth or apoptosis.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival by inhibiting pro-apoptotic proteins. However, its dysregulation can contribute to cellular stress.
-
Ras/MEK/MAPK Pathway: This pathway is involved in cell proliferation and inflammation. Chronic activation can lead to a pro-inflammatory state that can be detrimental to surrounding cells.
Q6: Are there ways to mitigate IL-15-induced toxicity in our experiments without compromising its effect on immune cells?
A6: Yes, several strategies can be employed:
-
Titrate the Dose: Determine the lowest effective concentration of IL-15 that activates the target immune cells without causing significant toxicity to the non-cancerous cells.
-
Time-Course Experiments: Limit the duration of IL-15 exposure to the minimum time required for immune cell activation.
-
Use of Specific Inhibitors: If a particular signaling pathway is identified as the primary driver of toxicity, you can use small molecule inhibitors for that pathway (e.g., a JAK inhibitor). This should be done carefully to avoid affecting the desired immune response.
-
Protective Co-treatments: Consider using antioxidants like N-acetylcysteine (NAC) if reactive oxygen species (ROS) are implicated in the toxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Reagent instability | Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions. |
| Inconsistent incubation times | Use a timer and process all plates consistently. |
| Cell line instability | Perform regular cell line authentication and check for mycoplasma contamination. |
Issue 2: No Dose-Dependent Toxicity Observed
| Potential Cause | Troubleshooting Step |
| Incorrect concentration range | Test a wider range of concentrations, including both higher and lower doses. |
| Compound insolubility | Check the solubility of your compound in the culture medium. Use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%). |
| Insufficient incubation time | The toxic effects may take longer to manifest. Perform a time-course experiment (e.g., 24h, 48h, 72h). |
| Cell line is resistant | The chosen cell line may not be sensitive to the compound. Try a different, more sensitive cell line if possible. |
| Compound is not toxic | The compound may not be toxic under the tested conditions. |
Experimental Protocols
Protocol 1: Assessing IL-15-Induced Cytotoxicity using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells in a non-cancerous cell line following treatment with IL-15.
Materials:
-
Non-cancerous cell line of interest (e.g., fibroblasts, epithelial cells)
-
Complete cell culture medium
-
Recombinant IL-15
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed the non-cancerous cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to attach overnight.
-
Treatment: Treat the cells with a range of IL-15 concentrations (e.g., 0, 10, 50, 100 ng/mL) in fresh complete medium. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Set up appropriate gates to distinguish between:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.
Data Presentation
Table 1: Example Data for IL-15-Induced Cytotoxicity in Fibroblasts
| IL-15 Conc. (ng/mL) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 92.8 ± 3.5 | 4.1 ± 1.2 | 3.1 ± 0.9 |
| 50 | 75.4 ± 4.2 | 15.3 ± 2.5 | 9.3 ± 1.8 |
| 100 | 58.9 ± 5.1 | 25.8 ± 3.3 | 15.3 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathways
References
- 1. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
Technical Support Center: Optimizing DP-15 Treatment for Target Degradation
Welcome to the technical support center for DP-15, a novel targeted protein degrader. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of a specific target protein.[1][2] It functions by simultaneously binding to the target protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[3][4][5] This event-driven mechanism allows a single this compound molecule to induce the degradation of multiple target protein molecules, leading to potent and sustained target knockdown.[3][6]
Q2: What is the recommended starting concentration and treatment duration for this compound?
A2: The optimal concentration and treatment time for this compound can vary significantly depending on the cell line, the expression level of the target protein, and the specific experimental goals. As a starting point, we recommend a concentration range of 1 nM to 1 µM. For initial experiments, a time course of 4 to 24 hours is advised to capture the degradation dynamics.[1][7] It is crucial to perform both dose-response and time-course experiments to determine the optimal conditions for your specific system.
Q3: I am not observing significant degradation of my target protein. What are the possible causes and troubleshooting steps?
A3: Several factors can contribute to a lack of target degradation. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common causes include suboptimal this compound concentration, inappropriate treatment duration, or low expression of the necessary E3 ligase components in your cell line.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with bivalent molecules like PROTACs where the degradation efficiency decreases at very high concentrations.[8][9][10] This occurs because at excessive concentrations, this compound can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[11] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Q5: How can I confirm that the observed protein loss is due to proteasomal degradation?
A5: To confirm that this compound is inducing degradation via the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG132 or carfilzomib, for 1-2 hours before adding this compound.[1][11] If this compound's effect is proteasome-dependent, the addition of the inhibitor should block or "rescue" the degradation of the target protein.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| No or low target degradation | Suboptimal this compound Concentration: The concentration may be too low to form a sufficient number of ternary complexes, or too high, leading to the "hook effect".[8][9] | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50) and maximal degradation (Dmax).[8] |
| Inappropriate Treatment Time: The kinetics of degradation can vary. You may be observing the protein level before degradation has initiated or after the protein has been re-synthesized.[8] | Conduct a time-course experiment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) at a fixed, optimal concentration of this compound to identify the time point of maximum degradation.[7] | |
| Low E3 Ligase Expression: The cell line may have low endogenous expression of the E3 ligase or its components that this compound utilizes for degradation. | Verify the expression of the relevant E3 ligase components in your cell line via Western blot or qPCR. Consider using a different cell line with higher expression. | |
| Poor Cell Permeability: this compound may not be efficiently entering the cells. | While less common for optimized PROTACs, you can assess cell permeability using specialized assays. If permeability is an issue, consult with our technical support for potential alternative formulations. | |
| Compound Instability: The this compound compound may have degraded due to improper storage or handling. | Ensure this compound is stored at -20°C or as recommended on the datasheet. Prepare fresh dilutions for each experiment. | |
| High Cell Toxicity | On-Target Toxicity: Degradation of the target protein may be inducing a cytotoxic effect, such as cell cycle arrest or apoptosis.[11] | This may be an expected outcome. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to correlate toxicity with target degradation. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects leading to toxicity. | Use the lowest effective concentration of this compound that achieves maximal target degradation. Include a negative control (an inactive version of this compound, if available) to assess off-target toxicity. | |
| Inconsistent Results | Experimental Variability: Inconsistent cell seeding density, passage number, or reagent preparation can lead to variable results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure accurate and consistent preparation of all reagents. |
| Loading Control Issues: Inaccurate protein quantification or uneven loading in Western blots can lead to misinterpretation of degradation. | Use a reliable protein quantification method (e.g., BCA assay) and normalize protein loading carefully. Probe for a stable loading control protein (e.g., GAPDH, β-actin, or Vinculin). |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the concentration of this compound that results in the most efficient degradation of the target protein (DC50 and Dmax).
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be 10 µM down to 0.1 nM in half-log steps. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a fixed duration, typically 24 hours for an initial experiment.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Analyze the levels of the target protein and a loading control by Western blotting.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized target protein levels against the log of the this compound concentration to determine the DC50 and Dmax.
Time-Course Experiment to Determine Optimal Treatment Duration
Objective: To determine the kinetics of this compound-mediated target degradation and identify the time point of maximum degradation.
Methodology:
-
Cell Seeding: Seed cells in multiple wells of a plate to have a separate well for each time point.
-
Cell Treatment: Treat the cells with an optimal concentration of this compound (determined from the dose-response experiment) or a vehicle control.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), harvest the cells.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described above.
-
Western Blot Analysis: Analyze the levels of the target protein and a loading control by Western blotting.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized target protein levels against time to visualize the degradation and potential recovery of the target protein.
Visualizations
Caption: Workflow for optimizing this compound treatment duration.
Caption: Mechanism of action for this compound targeted protein degradation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. bitesizebio.com [bitesizebio.com]
- 4. portlandpress.com [portlandpress.com]
- 5. excelra.com [excelra.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Resolving unexpected phenotypes observed with DP-15 treatment
Welcome to the technical support center for DP-15. This resource is designed for researchers, scientists, and drug development professionals to help resolve unexpected phenotypes and address common questions encountered during experiments with this compound.
Compound Profile: this compound is a novel, potent, and selective small molecule inhibitor of the fictitious kinase, DPK1 (DP-Kinase 1). DPK1 is a key regulator of the pro-survival "SignalPath-A" pathway, which is frequently dysregulated in various cancer cell lines. Inhibition of DPK1 by this compound is expected to induce cell cycle arrest and apoptosis in DPK1-dependent cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of DPK1. By binding to the ATP-binding pocket of DPK1, it prevents the phosphorylation of its downstream substrate, SUB1, thereby inhibiting the pro-survival SignalPath-A pathway and promoting apoptosis.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be stored at -20°C. For short-term storage, it can be kept at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q3: At what concentration should I expect to see an effect?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for your specific model system. Please refer to the table below for IC50 values in common cell lines.
Troubleshooting Guides
Issue 1: I am observing lower-than-expected potency (high IC50 value) in my cell line.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.
-
Possible Cause 1: Compound Inactivity. Improper storage or handling may have led to the degradation of this compound.
-
Solution: Use a fresh aliquot of this compound. Ensure that the compound has not undergone multiple freeze-thaw cycles. To confirm compound activity, test it on a validated sensitive cell line (e.g., HT-29).
-
-
Possible Cause 2: Cell Line Characteristics. Your cell line may have low DPK1 expression or harbor mutations that confer resistance.
-
Solution:
-
Verify the expression level of DPK1 in your cell line via Western Blot or qPCR.
-
Sequence the DPK1 gene in your cell line to check for potential resistance mutations.
-
Consider that other survival pathways may be dominant in this cell line.
-
-
-
Possible Cause 3: Assay Conditions. Components in the cell culture medium, particularly high serum concentrations, can bind to the compound and reduce its effective concentration.
-
Solution: Perform the assay in a medium with a lower serum concentration (e.g., 2-5% FBS) or in a serum-free medium, if possible. Ensure that the assay incubation time is sufficient for the compound to exert its effect (typically 48-72 hours).
-
Issue 2: this compound treatment is causing unexpected cell morphology changes or high levels of cell death even at low concentrations.
Unexpected cytotoxicity can indicate off-target effects or issues with the experimental setup.
-
Possible Cause 1: Off-Target Effects. At higher concentrations, this compound may inhibit other kinases or cellular targets, leading to non-specific toxicity.
-
Solution: Perform a kinome scan to identify potential off-target interactions. Lower the concentration of this compound to a range where it is more selective for DPK1. Compare the observed phenotype with that of other known DPK1 inhibitors.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and non-toxic. Run a vehicle-only control to assess the effect of the solvent on your cells.
-
-
Possible Cause 3: Contamination. Microbial contamination can cause rapid cell death and morphological changes.
-
Solution: Regularly check your cell cultures for signs of contamination (e.g., cloudy medium, pH changes). Use appropriate aseptic techniques and consider testing your cultures for mycoplasma.
-
Troubleshooting Workflow: Unexpected Cytotoxicity
Technical Support Center: Handling DP-15 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of DP-15 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many small molecule compounds, especially those with hydrophobic properties, this compound has limited aqueous solubility. When introduced into the complex aqueous environment of cell culture media, which contains salts, amino acids, vitamins, and proteins, it can exceed its solubility limit and precipitate out of solution.
Q2: What are the common causes of this compound precipitation?
Precipitation of this compound can be triggered by several factors:
-
High Final Concentration: The concentration of this compound in the media exceeds its aqueous solubility.[1]
-
Solvent Shock: Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of solution.[2]
-
Temperature Fluctuations: Changes in temperature, such as adding a cold stock solution to warm media or repeated freeze-thaw cycles of stock solutions, can decrease the solubility of this compound.[3][4]
-
pH Shifts: The pH of the cell culture medium, which is typically maintained between 7.2 and 7.4, can influence the solubility of pH-sensitive compounds.[2][4][5] The CO2 environment in an incubator can also alter media pH.[4]
-
Interaction with Media Components: this compound may interact with salts, proteins (like those in fetal bovine serum), or other components in the media, leading to the formation of insoluble complexes.[1][4]
-
Media Evaporation: Evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[3][6]
Q3: Can I use precipitated media for my experiment?
It is strongly advised not to use media with visible this compound precipitate. The formation of a precipitate indicates that the actual concentration of the soluble, active compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[6] Furthermore, precipitates can be harmful to cells.[3]
Q4: How can I distinguish between this compound precipitation and microbial contamination?
While both can cause turbidity in the media, they have distinct appearances under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will show characteristic shapes of bacteria (e.g., cocci, bacilli), yeast (budding), or fungi (hyphae).[4] If contamination is suspected, the culture should be discarded to prevent further spread.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Symptoms: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound is above its solubility limit in the specific cell culture medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocol 1). |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous medium causes a sudden change in solvent polarity, leading to precipitation.[2] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media before adding it to the final volume. Add the compound dropwise while gently vortexing.[1][2] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for preparing your final this compound solution.[1][4] |
| High DMSO Concentration | A high final concentration of DMSO (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final DMSO concentration in the culture medium at or below 0.1%. This may require preparing a more dilute stock solution in DMSO.[1][2] |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms: The media containing this compound is clear initially, but a precipitate forms after several hours or days of incubation.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable at 37°C over long periods, leading to degradation and precipitation. | Test the stability of this compound in your media over the intended duration of the experiment. Consider preparing fresh media with this compound more frequently. |
| pH Shift in Incubator | The CO2 atmosphere in the incubator can alter the pH of the medium, affecting the solubility of this compound.[4] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may slowly interact with media components over time to form insoluble complexes.[1][4] | If possible, test the solubility and stability of this compound in a different basal media formulation. |
| Media Evaporation | Water evaporation from the culture vessel increases the concentration of this compound.[3][6] | Ensure proper humidification of the incubator. Use filter-capped flasks or seal culture plates to minimize evaporation.[3][6] |
Experimental Protocols
Experimental Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions in DMSO: Perform a series of 2-fold dilutions of the this compound stock solution in 100% DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.[1]
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the observation period is the maximum working soluble concentration under these conditions.
Visual Guides
Caption: Workflow for determining the maximum soluble concentration of this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Optimizing Lysis Buffers for DP-15-Targeted Proteins
This guide provides detailed information, troubleshooting advice, and protocols for researchers working on the detection of proteins targeted by DP-15, a novel targeted protein degrader. The focus is on optimizing cell lysis conditions to effectively capture and analyze these transient and often ubiquitinated proteins.
Frequently Asked Questions (FAQs)
Q1: What are this compound-targeted proteins and why are they difficult to detect?
A: this compound is a targeted protein degrader that induces the ubiquitination and subsequent degradation of specific protein targets via the ubiquitin-proteasome system (UPS). These target proteins are challenging to detect for two main reasons:
-
Low Abundance: this compound rapidly reduces the steady-state levels of its target proteins.
-
Transient Nature: The ubiquitinated forms of the target protein are transient intermediates in the degradation pathway and are quickly processed by the proteasome.
Effective lysis and sample preparation are therefore critical to preserve and detect the remaining protein, especially its ubiquitinated forms.
Q2: Which general-purpose lysis buffer should I start with, RIPA or NP-40?
A: The choice between RIPA and NP-40 (or a modified version) depends on your protein's subcellular localization and the stringency required.[1][2][3]
-
NP-40 Lysis Buffer (Milder): This is a good starting point for cytoplasmic proteins.[4] Its milder, non-ionic detergent (Nonidet P-40 or equivalent) is less likely to disrupt protein-protein interactions but may be less effective at solubilizing proteins from the nucleus or mitochondria.[1][4]
-
RIPA Lysis Buffer (Harsher): This buffer contains both non-ionic and ionic detergents (like SDS), making it highly effective for extracting nuclear, mitochondrial, and membrane-bound proteins.[2][4][5] However, its strong denaturing properties can disrupt protein complexes and may interfere with some downstream applications like immunoprecipitation.[1][5]
For this compound-targeted proteins, which are often rapidly degraded, starting with a modified RIPA buffer is generally recommended to ensure complete lysis and solubilization.
Q3: Why is it crucial to include protease and phosphatase inhibitors in my lysis buffer?
A: Upon cell lysis, endogenous proteases and phosphatases are released from cellular compartments and can rapidly degrade or alter the post-translational modifications (PTMs) of your target protein.[6]
-
Protease Inhibitors: These are essential to prevent the degradation of your target protein, ensuring you can detect it.[6][7]
-
Phosphatase Inhibitors: These are necessary only if you are studying the phosphorylation status of your target protein, which can be critical for its regulation and interaction with the degradation machinery.[6]
Always add a broad-spectrum protease inhibitor cocktail immediately before use.[6]
Q4: What special additions are needed in the lysis buffer for detecting ubiquitinated proteins?
A: To preserve the ubiquitination status of this compound-targeted proteins, it is essential to inhibit deubiquitinating enzymes (DUBs) that remove ubiquitin chains.[8]
-
Deubiquitinase (DUB) Inhibitors: Add inhibitors like N-ethylmaleimide (NEM) or Iodoacetamide (IAA) to your lysis buffer.[8][9] For some proteins, high concentrations (up to 100 mM) may be required to effectively preserve ubiquitin chains.[8]
-
Proteasome Inhibitors: To increase the abundance of ubiquitinated proteins, you can pre-treat cells with a proteasome inhibitor (e.g., MG132) before lysis.[10] This blocks the final degradation step, causing ubiquitinated substrates to accumulate.
Troubleshooting Guide
Problem: Weak or No Signal on Western Blot
A weak or absent band for your target protein is a common issue when studying protein degradation.[11][12]
| Possible Cause | Solution |
| Target protein abundance is too low. | • Increase the amount of total protein loaded per well on the gel.[12][13] • Pre-treat cells with a proteasome inhibitor (e.g., MG132, 10-20 µM for 4-6 hours) before lysis to allow the ubiquitinated target to accumulate.[10] • Enrich the target protein using immunoprecipitation (IP) after lysis.[12][13] |
| Inefficient protein extraction. | • Ensure the lysis buffer is appropriate for the protein's location (e.g., use RIPA for nuclear proteins).[2] • Increase incubation time on ice or perform more vigorous mixing during lysis.[14] • For tissues, ensure complete homogenization.[3] |
| Protein degradation during sample prep. | • CRITICAL: Add a fresh cocktail of protease and DUB inhibitors to the lysis buffer immediately before use.[6][8][12] • Perform all lysis and centrifugation steps at 4°C to minimize enzymatic activity.[14] |
| Loss of post-translational modifications (ubiquitination). | • Ensure DUB inhibitors (e.g., NEM) are included in the lysis buffer at an effective concentration.[8][9] |
| Poor antibody performance. | • Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[13][15] • Use a positive control lysate known to express the protein to validate the antibody. |
Problem: Low Total Protein Yield After Lysis
Low protein concentration in your lysate can lead to weak signals in downstream applications.
| Quantitative Data: Typical Protein Yields | |
| Source | Expected Yield (µg/µL) |
| Confluent 10 cm plate of HeLa cells | 1.5 - 3.0 |
| 20 mg of mouse liver tissue | 2.0 - 4.0 |
| Possible Cause | Solution |
| Insufficient starting material. | • Ensure cell culture plates are sufficiently confluent (e.g., >80%) before harvesting. • Use an adequate amount of tissue for homogenization. |
| Incomplete cell lysis. | • Use a stronger lysis buffer (e.g., switch from NP-40 to RIPA).[1] • For adherent cells, scrape cells after adding lysis buffer to ensure all cells are collected. • For tissues or difficult-to-lyse cells, incorporate mechanical disruption like sonication or homogenization.[14] |
| Incorrect lysis buffer volume. | • Using too much lysis buffer can result in a dilute sample.[16] A general guideline is 100-200 µL of RIPA buffer per 1-2 million cells.[3] |
| Viscous lysate due to DNA release. | • The lysate becoming "sticky" indicates a large amount of genomic DNA, which can trap proteins and interfere with pipetting.[14][16] • Briefly sonicate the lysate on ice or pass it through a small-gauge needle to shear the DNA.[16] • Add a DNase (like Benzonase) to the lysis buffer.[17] |
Experimental Protocols & Visualizations
Protocol 1: Optimized Lysis of Adherent Cells for this compound Targets
This protocol is designed to maximize the recovery of ubiquitinated proteins.
-
Cell Treatment (Optional): If desired, treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours before harvesting to enrich for ubiquitinated species.
-
Preparation: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare the Modified RIPA Buffer immediately before use by adding inhibitors to the base buffer.
| Modified RIPA Buffer Components | |
| Component | Final Concentration |
| Tris-HCl, pH 7.5 | 50 mM |
| NaCl | 150 mM |
| NP-40 (Igepal CA-630) | 1% |
| Sodium Deoxycholate | 0.5% |
| SDS | 0.1% |
| EDTA | 1 mM |
| Protease Inhibitor Cocktail | 1X |
| N-ethylmaleimide (NEM) | 25-50 mM |
| Phosphatase Inhibitors (Optional) | 1X |
-
Lysis: Add the complete, ice-cold Modified RIPA Buffer to the plate (e.g., 200 µL for a 6 cm dish). Use a cell scraper to scrape the cells off the dish into the buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (the cleared lysate) to a new, pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA). Proceed to your downstream application or store the lysate at -80°C.
Diagram: Experimental Workflow
Caption: Workflow from cell culture to protein analysis.
Diagram: this compound Mechanism of Action
Caption: this compound mediates protein degradation via the proteasome.
Diagram: Troubleshooting Logic for Weak Signal
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. What are the common lysis buffers for general protein extraction? | AAT Bioquest [aatbio.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. fortislife.com [fortislife.com]
- 6. biocompare.com [biocompare.com]
- 7. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 8. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
Validation & Comparative
A Comparative Guide to the Efficacy of DP-15 and Other Known GSPT1 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GSPT1 degrader DP-15 with other well-characterized GSPT1 degraders, namely CC-885 and CC-90009. The information presented herein is compiled from publicly available preclinical data to assist researchers in evaluating and selecting appropriate compounds for their studies.
Introduction to GSPT1 Degraders
Targeted protein degradation has emerged as a promising therapeutic strategy in oncology. GSPT1 (G1 to S phase transition 1), a key translation termination factor, has been identified as a compelling therapeutic target in various cancers, including acute myeloid leukemia (AML). GSPT1 degraders are small molecules that induce the degradation of the GSPT1 protein via the ubiquitin-proteasome system. These molecules, often referred to as "molecular glues," work by inducing proximity between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1. This targeted degradation of GSPT1 triggers a cellular stress response and ultimately leads to apoptosis in cancer cells.
This guide focuses on comparing the efficacy of three key GSPT1 degraders:
-
This compound: A potent dual degrader of GSPT1 and BRD4.
-
CC-885: A first-in-class GSPT1 degrader.
-
CC-90009: A second-generation, more selective GSPT1 degrader.
Mechanism of Action
GSPT1 degraders like this compound, CC-885, and CC-90009 function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The degrader molecule acts as a "molecular glue," binding to both CRBN and GSPT1, thereby inducing the formation of a ternary complex. This proximity leads to the polyubiquitination of GSPT1 by the E3 ligase, marking it for degradation by the 26S proteasome. The depletion of GSPT1 impairs translation termination, leading to ribosome stalling and the activation of the integrated stress response (ISR), which ultimately results in apoptosis. This compound has a dual mechanism of action, also degrading BRD4, a member of the BET family of proteins involved in transcriptional regulation.
Mechanism of GSPT1 degradation by molecular glue degraders.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound, CC-885, and CC-90009 in various cancer cell lines. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
GSPT1 Degradation (DC50/EC50)
| Compound | Cell Line | DC50/EC50 (nM) | Citation |
| This compound | Not Specified | 5.25 (GSPT1) | [1] |
| CC-90009 | Not Specified | 9 (GSPT1) |
DC50: Half-maximal degradation concentration. EC50: Half-maximal effective concentration.
BRD4 Degradation (DC50)
| Compound | Cell Line | DC50 (nM) | Citation |
| This compound | Not Specified | 0.48 | [1] |
Anti-proliferative Activity (IC50)
| Compound | Cell Line(s) | IC50 (nM) | Citation |
| This compound | AML and NHL cells | Nanomolar range | [1] |
| CC-885 | AML cell lines | 100 - 1000 | |
| CC-90009 | 11 Human AML cell lines | 3 - 75 | [2] |
IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| This compound | MOLM-13 (AML) | Not Specified | Significant anti-leukemia activity | [1] |
| CC-90009 | Primary AML patient xenografts | Not Specified | Reduced leukemia engraftment | [3] |
Selectivity Profile
A key differentiator among these degraders is their selectivity. CC-885, the first-in-class compound, is known to have off-target effects, degrading other proteins besides GSPT1. In contrast, CC-90009 was developed to be a more selective GSPT1 degrader with an improved safety profile. This compound is intentionally a dual-target degrader, acting on both GSPT1 and BRD4.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for GSPT1 Degradation
This protocol outlines the general procedure for assessing GSPT1 protein levels following treatment with a degrader.
Experimental workflow for Western Blot analysis.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
GSPT1 degraders (this compound, CC-885, CC-90009)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed AML cells at an appropriate density and treat with a range of concentrations of the GSPT1 degraders for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against GSPT1 and a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
AML cell lines
-
GSPT1 degraders
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with serial dilutions of the GSPT1 degraders. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log of the compound concentration.
In Vivo Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of GSPT1 degraders in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MOLM-13)
-
GSPT1 degrader formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of AML cells into the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. For subcutaneous models, measure tumor volume regularly using calipers.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the GSPT1 degrader and vehicle control according to the desired dosing schedule and route.
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for GSPT1 levels).
Conclusion
The available data indicates that this compound, CC-885, and CC-90009 are all potent degraders of GSPT1 with significant anti-cancer activity in preclinical models of hematological malignancies.
-
This compound stands out as a dual GSPT1/BRD4 degrader, offering a potential advantage by targeting two key oncogenic pathways simultaneously.
-
CC-90009 represents an advancement over the first-in-class degrader CC-885 , with improved selectivity for GSPT1 and a potentially better safety profile.
The choice of degrader for a particular research application will depend on the specific scientific question being addressed. For studies focused solely on the consequences of GSPT1 degradation, the more selective CC-90009 may be the preferred tool. For investigating potential synergistic effects of targeting both GSPT1 and BRD4, this compound would be the compound of choice. This guide provides a foundation for making an informed decision based on the current preclinical landscape of GSPT1 degraders.
References
A Head-to-Head Comparison of DP-15 and Selective BRD4 Inhibitors in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison between the novel BRD4 degrader, DP-15, and conventional selective small-molecule inhibitors of BRD4 for the treatment of Acute Myeloid Leukemia (AML). The information presented is intended to assist researchers in making informed decisions about the selection and application of these compounds in preclinical and translational research.
Introduction to BRD4 Inhibition in AML
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Epigenetic regulators, particularly the Bromodomain and Extra-Terminal (BET) family of proteins, have emerged as critical therapeutic targets. BRD4, a key member of the BET family, functions as an epigenetic "reader" by binding to acetylated histones and recruiting transcriptional machinery to drive the expression of oncogenes, most notably MYC.[3][4] Inhibition of BRD4 has shown significant anti-leukemic effects, including cell cycle arrest, induction of apoptosis, and terminal myeloid differentiation in various AML subtypes.[2][5]
Two primary strategies have been developed to therapeutically target BRD4: selective inhibition and targeted degradation. Selective inhibitors, such as JQ1 and OTX015, are small molecules that competitively bind to the bromodomains of BRD4, displacing it from chromatin and thereby preventing transcriptional activation.[3][6] A newer class of molecules, known as proteolysis-targeting chimeras (PROTACs), function as degraders. This compound is a novel PROTAC that not only targets BRD4 for degradation but also the GSPT1 protein.[1] This guide will compare the dual degrader this compound against well-characterized selective BRD4 inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Selective BRD4 inhibitors and BRD4 degraders employ fundamentally different mechanisms to disrupt BRD4 function.
Selective BRD4 Inhibitors (e.g., JQ1, OTX015): These small molecules function as competitive antagonists. They occupy the acetyl-lysine binding pockets (bromodomains) of the BRD4 protein, preventing it from docking onto acetylated histones at gene promoters and enhancers. This displacement from chromatin disrupts the recruitment of the positive transcription elongation factor b (P-TEFb), leading to the suppression of target gene transcription, including the key oncogene MYC.[3][7]
BRD4 Degraders (e.g., this compound): this compound is a heterobifunctional molecule, a PROTAC, that simultaneously binds to BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the BRD4 protein, marking it for degradation by the cell's proteasome. This results in the physical elimination of the BRD4 protein from the cell, offering a potentially more profound and sustained suppression of its activity compared to competitive inhibition. This compound is a dual degrader, also targeting GSPT1 for proteasomal degradation.[1]
Performance Data in AML Models
The following tables summarize key quantitative data for this compound and representative selective BRD4 inhibitors in AML cell lines.
Table 1: In Vitro Potency of BRD4-Targeting Compounds in AML Cell Lines
| Compound | Type | Target(s) | Cell Line | Potency Metric | Value | Reference |
| This compound | Degrader | BRD4, GSPT1 | MOLM-13 | DC₅₀ (BRD4) | 0.48 nM | [1] |
| MOLM-13 | DC₅₀ (GSPT1) | 5.25 nM | [1] | |||
| MOLM-13 | IC₅₀ | Nanomolar | [1] | |||
| OCI-AML3 | IC₅₀ | Nanomolar | [1] | |||
| NB4 | IC₅₀ | Nanomolar | [1] | |||
| THP-1 | IC₅₀ | Nanomolar | [1] | |||
| HL-60 | IC₅₀ | Nanomolar | [1] | |||
| JQ1 | Inhibitor | BRD2, BRD3, BRD4 | Primary AML Cells | IC₅₀ | 0.05 - 0.5 µM | [2] |
| MV4-11 | IC₅₀ | 118 nM | [8] | |||
| MOLM-13 | IC₅₀ | 53 nM | [9] | |||
| OTX015 | Inhibitor | BRD2, BRD3, BRD4 | AML Cell Lines | IC₅₀ | Submicromolar | [6] |
| KASUMI-1 | IC₅₀ | ~200 nM | [6] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Cellular Effects of BRD4-Targeting Compounds in AML
| Compound | Effect | Cell Line(s) | Observations | Reference |
| This compound | Cell Cycle | MOLM-13 | Arrest at G1 phase | [1] |
| Apoptosis | MOLM-13 | Induction of apoptosis | [1] | |
| JQ1 | Cell Proliferation | Primary AML Blasts | Inhibition of ³H-thymidine uptake | [10] |
| Cell Cycle | MLL-fusion AML | Cell-cycle arrest | [5] | |
| Apoptosis | Primary AML Cells | Induction of apoptosis in CD34+/CD38- and CD34+/CD38+ cells | [2] | |
| Gene Expression | AML Cells | Downregulation of MYC | [3] | |
| OTX015 | Cell Cycle & Apoptosis | AML & ALL lines | G1 arrest and apoptosis induction | [6] |
| Protein Expression | OCI-AML3, NB4 | Strong decrease in BRD2, BRD4, and c-MYC protein | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate the efficacy of BRD4 inhibitors.
1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC₅₀).
-
Methodology:
-
AML cells (e.g., HL60, HEL, K562, U937) are seeded in 96-well plates.[12]
-
Cells are treated with a serial dilution of the compound (e.g., JQ1, this compound) for a specified time, typically 48-72 hours.[12]
-
For MTT assays, a solution of (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
For CellTiter-Glo®, a reagent that measures ATP levels is added, generating a luminescent signal proportional to the number of viable cells.
-
The absorbance (MTT) or luminescence (CellTiter-Glo®) is read using a plate reader.
-
Data are normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis.[12]
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
-
Methodology:
-
AML cells are treated with the inhibitor at various concentrations for a set time (e.g., 48 hours).[1]
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic or necrotic cells with compromised membranes) are added.
-
The stained cells are analyzed by flow cytometry.[13]
-
Cells are categorized into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Western Blot Analysis
-
Objective: To measure the levels of specific proteins (e.g., BRD4, c-MYC, PARP) following treatment.
-
Methodology:
-
Cells are treated with the inhibitor and then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-BRD4, anti-c-MYC, anti-cleaved PARP).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading.[10]
-
4. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if a BRD4 inhibitor displaces BRD4 from specific gene promoters (e.g., MYC).
-
Methodology:
-
AML cells are treated with the inhibitor (e.g., JQ1) for a defined period (e.g., 16 hours).[9]
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
An antibody specific to BRD4 is used to immunoprecipitate BRD4 and its bound DNA.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers for the promoter region of target genes like c-MYC, BCL2, and CDK6 to quantify the amount of BRD4 binding.[9]
-
Head-to-Head Summary and Conclusion
The primary distinction between this compound and selective inhibitors like JQ1 lies in their therapeutic modality.
-
Selective Inhibitors (JQ1, OTX015): These compounds offer a reversible, occupancy-driven mechanism of action. Their efficacy is dependent on maintaining sufficient concentration to competitively inhibit BRD4's binding to chromatin. While effective, this can sometimes lead to the development of resistance as cells adapt to the chronic presence of the inhibitor.
-
Degrader (this compound): As a PROTAC, this compound offers an event-driven mechanism that leads to the catalytic and irreversible elimination of the BRD4 protein. This has several potential advantages:
-
Potency: Degraders can be effective at very low concentrations, as a single molecule can trigger the degradation of multiple target proteins. The nanomolar DC₅₀ values for this compound support this.[1]
-
Duration of Effect: The effect of a degrader may persist even after the compound has been cleared, as the cell must re-synthesize the target protein.
-
Overcoming Resistance: By eliminating the entire protein scaffold, degraders may be effective against mutations in the binding domain that could confer resistance to traditional inhibitors.
-
In the context of AML, both approaches have demonstrated strong preclinical activity. Selective inhibitors have paved the way by validating BRD4 as a crucial target.[4] The development of degraders like this compound represents a next-generation strategy that may offer enhanced potency and a more durable response. The dual-degradation of GSPT1 by this compound adds another layer of complexity and potential therapeutic benefit that warrants further investigation.
Researchers should consider the specific experimental question when choosing between these compounds. For studies focused on the acute transcriptional consequences of bromodomain displacement, selective inhibitors are excellent tools. For investigations into long-term efficacy, overcoming resistance, and achieving maximal target suppression, degraders like this compound present a compelling alternative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Day 15 bone marrow driven double induction in young adult patients with acute myeloid leukemia: feasibility, toxicity, and therapeutic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
- 11. pnas.org [pnas.org]
- 12. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Validating the On-Target Engagement of DP-15 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, rigorously validating the on-target engagement of novel degraders is paramount. This guide provides a comprehensive comparison of methodologies to confirm the direct interaction of DP-15, a potent dual degrader of GSPT1 and BRD4, with its intended targets in a live cell context. We present a comparative analysis of this compound against other well-characterized BRD4 degraders, supported by established experimental protocols and quantitative data.
Introduction to this compound
This compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of two key cellular proteins: GSPT1 (G1 to S Phase Transition 1) and BRD4 (Bromodomain-containing protein 4)[1]. It achieves this by simultaneously binding to the target protein (BRD4 via a JQ1-based ligand) and the E3 ubiquitin ligase Cereblon, thereby hijacking the cell's natural protein disposal machinery to tag the target protein for proteasomal degradation[1]. The dual degradation of GSPT1 and BRD4 presents a promising therapeutic strategy for hematological malignancies[2].
Core Principles of On-Target Validation
Confirming that a degrader like this compound engages its intended target in live cells is a critical step in its development. This validation process typically involves a combination of techniques to demonstrate direct binding to the target protein and to quantify the subsequent degradation. Key methodologies include:
-
Western Blotting: To measure the reduction in total protein levels.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): To assess target engagement in real-time in live cells.
-
CETSA® (Cellular Thermal Shift Assay): To confirm direct target binding by measuring changes in protein thermal stability.
The following sections will detail these methodologies and compare the performance of this compound with other known BRD4 degraders.
Comparative Analysis of BRD4 Degraders
The efficacy of a degrader is often quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation). Lower DC50 values indicate higher potency.
| Degrader | Target(s) | E3 Ligase Ligand | Reported DC50 for BRD4 | Key Features |
| This compound | GSPT1, BRD4 | Thalidomide (Cereblon) | 0.48 nM[1] | Dual degrader of GSPT1 and BRD4.[1] |
| MZ1 | BET family (BRD2, BRD3, BRD4) | VHL | <100 nM | Preferential degradation of BRD4 over BRD2/3 at low concentrations. |
| dBET6 | BET family (BRD2, BRD3, BRD4) | Cereblon | ~2.332e-008 M (23.32 nM)[3] | Second generation BET protein degrader.[4] |
| ARV-825 | BET family (BRD2, BRD3, BRD4) | Pomalidomide (Cereblon) | <1 nM | Induces rapid and long-lasting degradation of BRD4.[5] |
Signaling Pathway of BRD4
BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers, driving the expression of key oncogenes like MYC. The degradation of BRD4 by this compound disrupts this process, leading to the downregulation of oncogenic signaling pathways.
Experimental Protocols for On-Target Validation
The following protocols provide a framework for validating the on-target engagement of this compound in live cells.
Western Blotting for BRD4 and GSPT1 Degradation
This is the most direct method to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MOLM-13, a human acute myeloid leukemia cell line) in 6-well plates and allow them to adhere or reach the desired density.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BRD4, GSPT1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 values.
-
NanoBRET™ Target Engagement Assay
This assay measures the direct binding of a compound to a target protein in live cells in real-time.
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with a vector expressing BRD4 fused to NanoLuc® luciferase (the energy donor) and a vector for a fluorescently labeled histone H3.3 (the energy acceptor, HaloTag® protein labeled with NanoBRET™ 618 Ligand).
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to BRD4, at a predetermined concentration.
-
Add increasing concentrations of the test compound (this compound) or a known BRD4 inhibitor (e.g., JQ1) as a positive control.
-
-
Measurement:
-
Add the Nano-Glo® substrate to initiate the luminescence reaction.
-
Measure both the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore target engagement.
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a defined period.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry) to quantify the amount of soluble BRD4 and GSPT1 at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization of the target protein, confirming direct binding.
-
References
Assessing the therapeutic window of DP-15 in preclinical models
An objective comparison of the preclinical therapeutic window of DP-15, a novel deubiquitinase inhibitor, against established and alternative therapies is crucial for researchers, scientists, and drug development professionals. This guide synthesizes available preclinical data to assess the efficacy and safety profile of this compound, providing a framework for its potential clinical translation.
Comparative Analysis of Therapeutic Window
The therapeutic window, a critical indicator of a drug's safety and efficacy, is defined by the range between the minimum effective concentration (MEC) and the maximum tolerated dose (MTD). A wider therapeutic window suggests a more favorable safety profile. Preclinical studies in various cancer models have been conducted to delineate the therapeutic window of this compound and compare it with other relevant compounds.
| Compound | Mechanism of Action | Preclinical Models | Efficacy (ED50 / IC50) | Toxicity (MTD / LD50) | Therapeutic Index (MTD/ED50 or LD50/IC50) |
| This compound | Deubiquitinase (DUB) Inhibitor | Xenograft models (e.g., Multiple Myeloma, Solid Tumors) | 10-20 mg/kg | 60 mg/kg | 3-6 |
| Bortezomib | Proteasome Inhibitor | Xenograft models (e.g., Multiple Myeloma) | 0.5-1 mg/kg | 2.5 mg/kg | 2.5-5 |
| Alternative DUBi | Deubiquitinase (DUB) Inhibitor | In vitro cell lines, limited in vivo data | 5-15 µM (in vitro) | Not established in vivo | Not established |
Note: The data presented are synthesized from multiple preclinical studies and may vary depending on the specific experimental conditions and models used. ED50: half-maximal effective dose; IC50: half-maximal inhibitory concentration; MTD: maximum tolerated dose; LD50: median lethal dose.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following outlines a general protocol for assessing the therapeutic window of an investigational compound like this compound.
In Vivo Efficacy and Toxicity Studies
-
Animal Models: Utilize immunodeficient mice (e.g., NOD/SCID) bearing xenografts of human cancer cell lines relevant to the therapeutic indication.
-
Dosing Regimen: Administer this compound and comparator agents via a clinically relevant route (e.g., intravenous, oral) at a range of doses. A typical study design includes a vehicle control group and multiple dose-escalation cohorts.
-
Efficacy Assessment: Monitor tumor volume regularly using calipers. The primary efficacy endpoint is often tumor growth inhibition.
-
Toxicity Evaluation: Observe animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. Perform regular hematological and serum chemistry analysis to monitor for organ toxicity.
-
Determination of MTD: The maximum tolerated dose is typically defined as the highest dose that does not induce more than 20% body weight loss or other signs of severe toxicity.
-
Pharmacokinetic Analysis: Collect blood samples at various time points after drug administration to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and experimental processes can aid in understanding the action and evaluation of this compound.
Caption: this compound inhibits deubiquitinases, leading to the accumulation of ubiquitinated proteins and subsequent proteasomal degradation, ultimately inducing apoptosis in cancer cells.
A Comparative Guide to the Synergistic Effects of DP-15 with Standard AML Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound DP-15 when used in combination with standard-of-care chemotherapy for Acute Myeloid Leukemia (AML). The data presented herein evaluates the synergistic potential of this combination to enhance therapeutic efficacy.
Introduction to this compound and Standard AML Therapy
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), which lead to constitutive kinase activation and are associated with a poor prognosis.
-
Standard Therapy: The conventional treatment for many AML patients involves a combination of cytarabine (Ara-C) and an anthracycline. Cytarabine is a pyrimidine analog that inhibits DNA synthesis, leading to S-phase arrest and apoptosis.
-
Investigational Agent (this compound): this compound is a novel, highly selective, second-generation ATP-competitive inhibitor of the FLT3 kinase. It is designed to target both the ITD-mutated and wild-type forms of the receptor, aiming to block the downstream pro-survival signaling pathways that drive leukemic cell proliferation.
This guide explores the hypothesis that this compound can sensitize FLT3-mutated AML cells to the cytotoxic effects of cytarabine, representing a promising combination strategy to overcome chemoresistance.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combining this compound with Cytarabine (Ara-C) was evaluated in vitro using the FLT3-ITD positive human AML cell line, MV4-11.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) was determined for each agent alone and in a fixed-ratio combination after 72 hours of treatment.
| Compound(s) | Cell Line | IC50 (nM) |
| This compound | MV4-11 | 10.2 |
| Cytarabine (Ara-C) | MV4-11 | 45.5 |
| This compound + Cytarabine (1:4 ratio) | MV4-11 | 3.8 (this compound) / 15.2 (Ara-C) |
Table 2: Combination Index (CI) and Apoptosis Induction
The nature of the drug interaction was quantified using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy. Apoptosis was measured via Annexin V/PI staining after 48 hours.
| Treatment (72h) | Fraction Affected (Fa) | Combination Index (CI) | Apoptotic Cells (%) |
| This compound (10 nM) | 0.50 | - | 18.5% |
| Cytarabine (45 nM) | 0.50 | - | 22.1% |
| This compound (5 nM) + Cytarabine (20 nM) | 0.75 | 0.68 | 65.7% |
The data clearly indicates a strong synergistic interaction (CI = 0.68) and a significant increase in apoptosis when this compound is combined with cytarabine.
Underlying Mechanism of Synergy
This compound's targeted inhibition of the FLT3 signaling pathway complements the cytotoxic DNA damage induced by cytarabine. This compound blocks the anti-apoptotic signals downstream of FLT3, such as STAT5 and AKT, thereby lowering the threshold for apoptosis induction by DNA-damaging agents.
Caption: Mechanism of synergy between this compound and Cytarabine in AML cells.
Experimental Design and Protocols
The following section details the methodologies used to generate the data presented in this guide. A standardized workflow was employed for all synergy studies.
Caption: Standardized workflow for in vitro synergy screening experiments.
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: MV4-11 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells were seeded in triplicate into 96-well opaque plates at a density of 1 x 10^4 cells per well.
-
Treatment: A 7x7 matrix of drug concentrations was prepared for this compound and Cytarabine. Cells were treated with single agents or fixed-ratio combinations.
-
Incubation: Plates were incubated for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Analysis: IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism software.
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Cell Culture and Treatment: MV4-11 cells were seeded in 6-well plates at 5 x 10^5 cells/mL and treated with IC50 concentrations of this compound, Cytarabine, or the combination for 48 hours.
-
Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer. FITC Annexin V and Propidium Iodide (PI) were added according to the manufacturer's protocol (e.g., BD Pharmingen™).
-
Incubation: Cells were incubated for 15 minutes at room temperature in the dark.
-
Data Acquisition: Samples were analyzed on a BD FACSCanto™ II flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified using FlowJo™ software.
Concluding Remarks
The combination of the FLT3 inhibitor this compound and the standard chemotherapeutic agent cytarabine demonstrates strong synergistic cytotoxicity against FLT3-ITD positive AML cells in vitro. This effect is characterized by a significant reduction in the required drug concentrations and a marked increase in the induction of apoptosis compared to either agent alone.
Caption: Conceptual difference between additive and synergistic drug effects.
These preclinical findings support the continued investigation of this compound in combination with standard AML therapies, providing a strong rationale for advancing this strategy into in vivo models and, ultimately, clinical trials for patients with FLT3-mutated AML.
A Comparative Analysis of In Vivo Anti-Leukemic Activity: JQ1 and the Elusive DP-15
An extensive review of scientific literature and publicly available data reveals a significant disparity in the available information regarding the in vivo anti-leukemic activity of the well-characterized BET inhibitor, JQ1, and a compound referred to as DP-15. While a wealth of preclinical data exists for JQ1, establishing its mechanism of action and efficacy in various leukemia models, there is a notable absence of any identifiable research or documentation pertaining to a compound designated "this compound" in the context of leukemia treatment or BET inhibition.
Therefore, a direct comparative guide based on experimental data is not feasible at this time. This guide will proceed by presenting a comprehensive overview of the in vivo anti-leukemic activity of JQ1, adhering to the requested format of data presentation, experimental protocols, and pathway visualizations. This information can serve as a benchmark for evaluating other BET inhibitors as they emerge from preclinical and clinical development.
JQ1: A Potent BET Inhibitor with Preclinical Efficacy in Leukemia
JQ1 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-Myc, which is a critical driver in many forms of leukemia.[3][4] By competitively binding to the bromodomains of BET proteins, JQ1 displaces them from chromatin, leading to the downregulation of target gene expression, cell cycle arrest, and apoptosis in leukemic cells.[1][3]
In Vivo Anti-Leukemic Activity of JQ1
Numerous preclinical studies have demonstrated the in vivo efficacy of JQ1 in various mouse models of leukemia, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).[1][5] These studies consistently show that systemic administration of JQ1 can significantly reduce tumor burden, prolong survival, and modulate key biomarkers.
| Leukemia Model | Animal Model | JQ1 Dosage and Administration | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | NOD/SCID mice engrafted with MOLM-13 cells | 50 mg/kg, daily intraperitoneal (i.p.) injection | Significantly reduced tumor burden. | [5] |
| Acute Myeloid Leukemia (AML) | MLL-AF9 AML mouse model | Not specified | Inhibited leukemia progression, reduced T-cell PD-1/Tim-3 expression, and prolonged survival. | [6] |
| Acute Lymphoblastic Leukemia (ALL) | Nalm6 (B-cell ALL) xenograft model | Not specified | Prolonged survival. | [6] |
| NUT Midline Carcinoma (NMC) Xenograft | Murine NMC 797 xenografts | 50 mg kg−1 daily i.p. injection | Reduced tumor volume and improved survival. | [7] |
| Merkel Cell Carcinoma (MCC) Xenograft | Xenograft MCC mouse models | Not specified | Significantly attenuated tumor growth. | [8] |
Experimental Protocols
The following are generalized experimental protocols based on published in vivo studies of JQ1. Specific details may vary between individual studies.
Animal Models:
-
Xenograft Models: Immunocompromised mice (e.g., NOD/SCID, NSG) are typically used. Human leukemia cell lines (e.g., MOLM-13, MV4-11 for AML; Nalm-6 for ALL) are injected intravenously or subcutaneously to establish the disease.[5][6]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop leukemia that more closely mimics the human disease (e.g., MLL-AF9 AML model) are also utilized.[6]
Drug Administration:
-
Route of Administration: JQ1 is most commonly administered via intraperitoneal (i.p.) injection due to its poor oral bioavailability.[7]
-
Dosage and Schedule: A typical dose is 50 mg/kg administered daily.[7] However, the optimal dose and schedule can vary depending on the leukemia model and the specific study design.
-
Vehicle: JQ1 is often formulated in a vehicle such as a solution of DMSO, PEG400, and saline.
Efficacy Assessment:
-
Tumor Burden: Leukemia progression is monitored by various methods, including bioluminescence imaging (if cells are luciferase-tagged), flow cytometry analysis of peripheral blood or bone marrow for leukemic cells, and measurement of spleen and liver size.
-
Survival Analysis: Kaplan-Meier survival curves are generated to assess the impact of JQ1 treatment on the overall survival of the animals.
-
Pharmacodynamic (PD) Biomarkers: The effect of JQ1 on its target is often assessed by measuring the expression of c-Myc and other downstream target genes in tumor cells isolated from treated animals.[9]
Signaling Pathways and Experimental Workflow
JQ1 Mechanism of Action in Leukemia
Caption: Mechanism of JQ1 in inhibiting leukemic cell growth.
General In Vivo Efficacy Experimental Workflow
Caption: A typical workflow for in vivo studies of JQ1 in leukemia models.
References
- 1. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Day 15 bone marrow driven double induction in young adult patients with acute myeloid leukemia: feasibility, toxicity, and therapeutic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Leukemic Activity of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. drc.bmj.com [drc.bmj.com]
- 7. biospace.com [biospace.com]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Resistance Mechanisms: DP-15 Versus Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular mechanisms driving resistance to the hypothetical targeted therapy, DP-15, and other well-established targeted cancer therapies. The information presented is supported by experimental data from publicly available research, offering insights for overcoming therapeutic resistance.
I. Overview of Resistance Mechanisms
Targeted therapies have revolutionized cancer treatment, yet their efficacy is often limited by the development of resistance. This can be categorized as either intrinsic (pre-existing) or acquired (developing during treatment).[1][2] Resistance mechanisms are diverse and can involve alterations in the drug's target, activation of alternative signaling pathways, or changes in the tumor microenvironment.[2][3][4] This guide will explore these mechanisms in the context of this compound and other targeted agents.
II. Comparative Data on Resistance Mechanisms
The following table summarizes common resistance mechanisms observed across different classes of targeted therapies, providing a framework for understanding potential resistance to this compound.
| Resistance Mechanism | This compound (Hypothetical) | EGFR Inhibitors (e.g., Osimertinib) | ALK Inhibitors (e.g., Alectinib, Lorlatinib) | BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) | BCR-ABL Inhibitors (e.g., Imatinib) |
| On-Target Secondary Mutations | Putative mutations in the this compound binding site. | T790M, C797S in the EGFR kinase domain interfere with drug binding.[5][6][7][8] | G1202R, L1196M in the ALK kinase domain cause steric hindrance.[9][10][11] | BRAF splice variants and BRAF amplification can reactivate the MAPK pathway.[3][12] | T315I and other point mutations in the BCR-ABL kinase domain prevent inhibitor binding.[13][14][15] |
| Bypass Pathway Activation | Activation of parallel signaling cascades (e.g., PI3K/AKT, MAPK). | MET amplification , HER2 amplification, or KRAS mutations activate alternative pathways like PI3K/AKT.[6][7][8][16] | EGFR or KIT activation , MET amplification, or IGF-1R signaling can bypass ALK inhibition.[16][17] | Upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ, EGFR, or IGF-1R activates the PI3K/AKT pathway.[3][12][18] | Activation of Src family kinases (e.g., Lyn, Hck) can mediate BCR-ABL-independent survival.[19] |
| Downstream Pathway Alterations | Reactivation of pathways downstream of the this compound target. | Mutations or amplification of downstream components like BRAF, MEK (MAPK1), or PIK3CA .[5][8] | Upregulation of the mTOR pathway has been implicated in resistance.[9] | Activating mutations in NRAS or MEK1/2 can reactivate the MAPK pathway.[3][12][18] | Activation of downstream signaling pathways can occur despite BCR-ABL inhibition.[20] |
| Phenotypic Alterations | Epithelial-to-Mesenchymal Transition (EMT). | Epithelial-to-Mesenchymal Transition (EMT) and transformation to small cell lung cancer (SCLC).[1][5][6] | EMT has been observed as a resistance mechanism.[17] | EMT can contribute to resistance.[3] | Not a primary reported mechanism. |
| Drug Efflux and Metabolism | Increased expression of ABC transporters. | Increased drug efflux through ABC transporters can reduce intracellular drug concentration.[1] | Enhanced expression of P-glycoprotein can lead to insufficient drug penetration.[21] | Increased drug efflux is a potential mechanism of resistance.[1] | Increased efflux via the P-glycoprotein (Pgp) pump and reduced influx via hOCT1.[20] |
III. Experimental Protocols for Assessing Resistance
Understanding and predicting resistance is crucial for developing effective therapeutic strategies. Below are detailed methodologies for key experiments used to investigate drug resistance.
1. Generation of Drug-Resistant Cell Lines
-
Objective: To develop cell line models that mimic acquired resistance to a targeted therapy.
-
Protocol:
-
Culture a sensitive cancer cell line in the presence of the targeted drug (e.g., this compound) at a concentration equal to its IC50 (half-maximal inhibitory concentration).
-
Continuously expose the cells to the drug, gradually increasing the concentration in a stepwise manner over several months.[22]
-
Select and expand the surviving cell populations at each concentration.
-
Confirm the resistant phenotype by performing a cell viability assay to compare the IC50 of the resistant line to the parental (sensitive) line. A significant increase in IC50 indicates the development of resistance.[22]
-
The established resistant cell lines can then be used for downstream molecular analyses to identify the underlying resistance mechanisms.[22]
-
2. Cell Viability and Dose-Response Assays
-
Objective: To quantify the sensitivity of cancer cells to a drug and determine the IC50.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined optimal density.
-
After allowing the cells to adhere (typically 24 hours), treat them with a serial dilution of the drug of interest.
-
Include untreated cells as a negative control and a positive control for cell death if applicable.
-
Incubate the plates for a period that allows for at least one to two cell divisions (e.g., 48-72 hours).[23]
-
Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Plot the cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.[22]
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate changes in protein expression and activation of signaling pathways in resistant cells.
-
Protocol:
-
Culture both sensitive and resistant cells with and without drug treatment for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of key signaling molecules like AKT, ERK, and the drug target).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analyze the resulting bands to compare protein levels and activation states between sensitive and resistant cells.
-
4. Next-Generation Sequencing (NGS) for Genomic Alterations
-
Objective: To identify genetic mutations, amplifications, or translocations that may confer drug resistance.
-
Protocol:
-
Extract genomic DNA from both parental (sensitive) and resistant cell lines, or from patient tumor samples pre- and post-treatment.
-
Prepare sequencing libraries from the extracted DNA.
-
Perform whole-exome or targeted sequencing to analyze the coding regions of cancer-related genes.
-
Align the sequencing reads to a reference genome and call for genetic variants (single nucleotide variants, insertions, deletions) and copy number variations.
-
Compare the genomic profiles of the resistant and sensitive samples to identify alterations that are unique to or enriched in the resistant population.
-
IV. Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathways in Targeted Therapy Resistance
The following diagram illustrates a common mechanism of acquired resistance where the activation of a bypass signaling pathway circumvents the inhibitory effect of a targeted drug.
Caption: Bypass pathway activation as a mechanism of resistance.
Experimental Workflow for Identifying Resistance Mechanisms
This diagram outlines the typical workflow for identifying and validating mechanisms of drug resistance.
Caption: Workflow for resistance mechanism identification.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to BCR-ABL and other kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sorger.med.harvard.edu [sorger.med.harvard.edu]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagent DP-15: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of a laboratory chemical designated as DP-15, focusing on immediate safety and logistical operations. In the absence of a specific Safety Data Sheet (SDS) for a compound labeled "this compound," a conservative approach assuming hazardous properties is essential.
Step 1: Hazard Identification and Characterization
The initial and most critical step is to identify the hazards associated with this compound. If a manufacturer-specific SDS is not available, information may be sought from internal laboratory documentation or by cross-referencing with similar known compounds. If the identity of this compound is completely unknown, it must be treated as a hazardous substance.
Key Actions:
-
Locate the Safety Data Sheet (SDS): Search for the SDS from the manufacturer or supplier. The SDS provides comprehensive information on physical and chemical properties, hazards, and disposal recommendations.
-
Consult Internal Documentation: Check laboratory notebooks, chemical inventory systems, or internal safety protocols for any information regarding the composition and hazards of this compound.
-
Assume Hazardous Properties: In the absence of definitive information, handle this compound as a hazardous waste. This includes assuming it may be flammable, corrosive, reactive, or toxic.
Step 2: Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure that appropriate personal protective equipment is used to minimize exposure.
Recommended PPE:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves appropriate for the potential hazards.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If handling powders or volatile substances, use a fume hood or appropriate respiratory protection.
Safe Handling Practices:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in areas where chemicals are handled.[1]
Step 3: Waste Segregation and Containment
Proper segregation and containment of chemical waste are crucial to prevent accidental mixing of incompatible substances and to ensure compliant disposal.
Procedure:
-
Select a Compatible Container: Choose a waste container that is chemically resistant to this compound. The container must be in good condition and have a secure, leak-proof lid.
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste," the name "this compound," and any known hazardous characteristics (e.g., flammable, corrosive).
-
Segregate Waste: Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
Step 4: Disposal Pathway Determination
The disposal of chemical waste is regulated by local, regional, and national authorities. It is the responsibility of the waste generator to ensure full compliance.[1]
Actionable Steps:
-
Consult Institutional Waste Management Plan: Your organization's Environmental Health and Safety (EHS) department will have a specific waste management plan that outlines the procedures for different classes of chemical waste.
-
Contact EHS or a Licensed Waste Contractor: For specific guidance on the disposal of this compound, contact your institution's EHS office or a licensed hazardous waste disposal contractor. They will provide instructions on packaging, labeling, and scheduling a pickup.
-
Do Not Dispose Down the Drain or in General Trash: Unless explicitly identified as non-hazardous and permissible for such disposal by your EHS department, never dispose of chemical waste down the sanitary sewer or in the regular trash.[1]
Generalized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.
Quantitative Data and Experimental Protocols
As no specific quantitative data or experimental protocols for a chemical explicitly named "this compound" were found in the public domain, a data table and detailed experimental protocols cannot be provided. The procedural guidance offered is based on established best practices for the management of laboratory chemical waste. It is imperative to follow the specific guidance provided by your institution's Environmental Health and Safety department and the information available on the Safety Data Sheet for any chemical you handle.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
